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  • Product: 6-Ethoxy-5-methoxy-1H-indole

Core Science & Biosynthesis

Foundational

Introduction: The Significance of the Indole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Solubility of 6-Ethoxy-5-methoxy-1H-indole in Common Organic Solvents The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its preva...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility of 6-Ethoxy-5-methoxy-1H-indole in Common Organic Solvents

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[1] From anti-tubercular agents to anticancer therapies, the indole scaffold provides a versatile framework for the design and development of novel therapeutics.[2][3] The functionalization of the indole ring, such as the introduction of methoxy and ethoxy groups, can significantly modulate a molecule's physicochemical properties, including its solubility, which in turn influences its bioavailability and efficacy.[1] This guide focuses on 6-ethoxy-5-methoxy-1H-indole, a compound of interest for its potential applications in drug development, providing a comprehensive overview of its solubility characteristics in common organic solvents. Understanding these properties is paramount for researchers and drug development professionals in formulating effective delivery systems and designing robust synthetic routes.

Physicochemical Properties: A Predictive Analysis

The indole ring itself is an aromatic heterocyclic organic compound, and the presence of the nitrogen atom in the pyrrole ring allows for hydrogen bonding.[5] The methoxy and ethoxy groups are electron-donating and can also participate in hydrogen bonding as acceptors. The overall polarity of the molecule is a balance between the non-polar hydrocarbon portion and the polar functional groups. It is anticipated that 6-ethoxy-5-methoxy-1H-indole will be a moderately polar compound.

Theoretical Framework of Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[6] This phenomenon is driven by the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the intermolecular forces within the solute and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.[7]

The primary intermolecular forces at play include:

  • Hydrogen Bonding: This is a strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom (such as nitrogen or oxygen). The nitrogen atom in the indole ring can act as a hydrogen bond donor, while the oxygen atoms in the methoxy and ethoxy groups can act as hydrogen bond acceptors.

  • Dipole-Dipole Interactions: Polar molecules have a permanent dipole moment, and these dipoles can align, leading to attractive forces.

  • Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that arise from temporary fluctuations in electron density. They are present in all molecules, but are the dominant force in nonpolar compounds.

The interplay of these forces dictates the solubility of 6-ethoxy-5-methoxy-1H-indole in different classes of organic solvents.

Experimental Determination of Solubility: A Standardized Protocol

To quantitatively determine the solubility of 6-ethoxy-5-methoxy-1H-indole, the shake-flask method is a widely accepted and robust technique.[8] This method involves equilibrating an excess amount of the solid compound in a known volume of the solvent and then measuring the concentration of the dissolved solute.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 6-ethoxy-5-methoxy-1H-indole to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved solute.[8]

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., PTFE) to remove any suspended solid particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 6-ethoxy-5-methoxy-1H-indole in the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis).[8]

    • A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[8]

  • Data Reporting:

    • The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess 6-ethoxy-5-methoxy-1H-indole to solvent B Agitate at constant temperature (24-72h) A->B Shake-Flask Method C Centrifuge and filter supernatant B->C Equilibrium Reached D Dilute filtrate C->D Clear Supernatant E Analyze by HPLC against calibration curve D->E Quantitative Analysis

Caption: Workflow for determining the solubility of 6-ethoxy-5-methoxy-1H-indole.

Predicted Solubility in Common Organic Solvents

Based on the theoretical principles of solubility, we can predict the solubility behavior of 6-ethoxy-5-methoxy-1H-indole in various classes of organic solvents.

Polar Protic Solvents (e.g., Methanol, Ethanol)

These solvents can act as both hydrogen bond donors and acceptors. Given that 6-ethoxy-5-methoxy-1H-indole can also participate in hydrogen bonding, it is expected to exhibit good solubility in polar protic solvents. The enhanced solubility of indole in methanol compared to water has been attributed to favorable electrostatic interactions and hydrogen bonding with the π electrons of the benzene ring.[9]

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone)

These solvents have dipole moments but lack acidic protons, so they can only act as hydrogen bond acceptors. Due to the presence of the hydrogen bond donor in the indole ring and the overall polarity of the molecule, 6-ethoxy-5-methoxy-1H-indole is predicted to be soluble in polar aprotic solvents. DMSO and Dimethylformamide (DMF) are often excellent solvents for a wide range of organic compounds.[7]

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

These solvents have low dielectric constants and primarily interact through weak van der Waals forces. While the indole ring has some nonpolar character, the presence of the methoxy, ethoxy, and N-H groups introduces significant polarity. Therefore, 6-ethoxy-5-methoxy-1H-indole is expected to have limited solubility in nonpolar solvents.

Summary of Predicted Solubility
Solvent ClassRepresentative SolventsPredicted Solubility of 6-Ethoxy-5-methoxy-1H-indolePrimary Intermolecular Interactions
Polar Protic Methanol, EthanolHighHydrogen Bonding, Dipole-Dipole
Polar Aprotic DMSO, Acetonitrile, AcetoneHigh to ModerateDipole-Dipole, Hydrogen Bonding (acceptor)
Nonpolar Hexane, Toluene, Diethyl EtherLowVan der Waals Forces
Visualization of Intermolecular Interactions

G cluster_solute 6-Ethoxy-5-methoxy-1H-indole cluster_solvents Solvent Classes solute Indole Ring (N-H) Methoxy & Ethoxy Groups (O) polar_protic Polar Protic (e.g., Methanol) -OH group solute->polar_protic Strong H-Bonding (Donor & Acceptor) polar_aprotic Polar Aprotic (e.g., DMSO) S=O group solute->polar_aprotic Moderate H-Bonding (Acceptor only) Dipole-Dipole nonpolar Nonpolar (e.g., Hexane) C-H bonds solute->nonpolar Weak van der Waals

Caption: Key intermolecular interactions influencing solubility.

Conclusion: Practical Implications for Research and Development

A thorough understanding of the solubility of 6-ethoxy-5-methoxy-1H-indole is critical for its successful application in drug discovery and development. The predicted high solubility in polar protic and aprotic solvents suggests that these would be suitable for reaction media, purification processes (such as crystallization), and formulation development. Conversely, its poor solubility in nonpolar solvents can be exploited for extraction and purification techniques. The experimental protocol detailed in this guide provides a reliable framework for obtaining precise solubility data, which is essential for accurate dosing in biological assays and for the development of effective drug delivery systems.

References

  • Benchchem. General Experimental Protocol for Determining Solubility.
  • Odessa College. Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown Source.
  • Chemistry Steps. Solubility of Organic Compounds.
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Unknown Source. Solubility of Organic Compounds.
  • Khan Academy. Solubility of organic compounds.
  • Wikipedia. Solubility.
  • ResearchGate. Theoretical models of solubility for organic solvents. A conceptual density functional theory approach.
  • PubChem. 6-Methoxy-1H-indole.
  • Benchchem. Fundamental chemical properties of 5-Methoxyindole.
  • Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester.
  • Cheméo. 6-isopropoxy-indole - Chemical & Physical Properties.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Art of Synthesis: Exploring the Applications of 5-Methoxyindole in Organic Chemistry.
  • PubMed. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • PMC. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents.
  • RSC Publishing. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility.
  • Benchchem.
  • MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.

Sources

Exploratory

Discovery, Isolation, and Synthetic Validation of 6-Ethoxy-5-methoxy-1H-indole Derivatives: A Technical Guide

Executive Summary The indole scaffold is a privileged structure in drug discovery, forming the structural foundation of countless natural products, from the neurotransmitter serotonin to complex marine alkaloids. While 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole scaffold is a privileged structure in drug discovery, forming the structural foundation of countless natural products, from the neurotransmitter serotonin to complex marine alkaloids. While 5-methoxyindoles are widely distributed across fungal, plant, and marine biological matrices1[1], the specific 6-ethoxy-5-methoxy-1H-indole substitution pattern represents a highly specialized and rare chemical space.

In natural product chemistry, the discovery of such dialkoxyindoles frequently triggers a critical debate: Is the ethoxy group a true biogenic secondary metabolite, or an artifact of the isolation process? This whitepaper provides a comprehensive, causality-driven guide to isolating these derivatives, differentiating true natural products from solvolysis artifacts, and establishing a self-validating system through orthogonal synthetic confirmation.

The Ecological Context and the "Artifact" Paradigm

Methoxy-activated indoles exhibit heightened reactivity due to the strong electron-donating nature of the methoxy group at the C-5 position. This electronic activation facilitates diverse electrophilic aromatic substitutions in nature, leading to complex bis-indoles and polycyclic frameworks 2[2]. Furthermore, N-alkoxy and ring-alkoxy indoles have emerged as potent structural motifs in transition-metal-catalyzed functionalizations3[3].

However, when discovering a 6-ethoxy derivative in a crude extract, researchers must exercise extreme caution. The use of ethanol (EtOH) during the extraction of marine sponges or fungal biomass can lead to the unintended nucleophilic attack of ethanol on reactive indolenine intermediates. To establish trustworthiness, the experimental design must eliminate primary alcohols from the extraction workflow.

Isolation Biomass Raw Biological Matrix (Marine Sponge/Fungus) Ext_EtOH Extraction with EtOH (High Artifact Risk) Biomass->Ext_EtOH Non-standard Protocol Ext_MeCN Extraction with MeCN/H2O (Artifact-Free) Biomass->Ext_MeCN Recommended Protocol Artifact 6-Ethoxy-5-methoxy-1H-indole (Extraction Artifact) Ext_EtOH->Artifact Solvolysis/Alkylation TrueNP 5-Methoxy-1H-indole Derivatives (True Natural Products) Ext_MeCN->TrueNP Preserved Integrity

Workflow demonstrating the divergence between true natural product isolation and artifact formation.

Mechanistic Insights into Synthetic Validation

To unequivocally prove the structure of an isolated 6-ethoxy-5-methoxy-1H-indole, one must synthesize the reference standard. The Fischer Indole Synthesis (FIS) is the classical approach, but it harbors a fascinating mechanistic trap when dealing with methoxy-substituted phenylhydrazones.

The "Abnormal" Fischer Indolization

Typically, FIS involves a [3,3]-sigmatropic rearrangement of a phenylhydrazone. However, the presence of a strongly electron-donating methoxy group alters the electronic landscape of the transition state. When utilizing strong Brønsted acids (like HCl in EtOH), the cyclization abnormally favors the sterically hindered side (adjacent to the methoxy group), leading to unexpected chlorinated or ethoxylated byproducts 4[4].

To control this and force the synthesis of the desired 6-ethoxy-5-methoxy scaffold, the choice of acid catalyst is critical. Lewis acids like ZnCl2​ or Polyphosphoric acid (PPA) mitigate the abnormal cyclization pathway, ensuring higher yields of the target compound 5[5].

Fischer Hydrazone 3-Methoxy-4-ethoxyphenylhydrazone Acid Acid Catalyst (HCl/EtOH vs ZnCl2) Hydrazone->Acid Sigmatropic [3,3]-Sigmatropic Rearrangement Acid->Sigmatropic Normal Normal Cyclization (Sterically Favored) Sigmatropic->Normal Lewis Acid (ZnCl2) Abnormal Abnormal Cyclization (Electronic/Methoxy Driven) Sigmatropic->Abnormal Strong Brønsted Acid (HCl) Product1 5-Ethoxy-6-methoxy-1H-indole Normal->Product1 Product2 6-Ethoxy-5-methoxy-1H-indole (Target Scaffold) Abnormal->Product2

Mechanistic divergence in the Fischer Indole Synthesis driven by methoxy-group electronic effects.

Experimental Protocols: A Self-Validating System

A robust scientific workflow demands that isolation and synthesis act as orthogonal validators. Below are the field-proven methodologies to achieve this.

Protocol A: Artifact-Free Extraction and Isolation

Causality: We strictly avoid methanol and ethanol to prevent the formation of artifactual alkoxyindoles via solvolysis.

  • Lyophilization: Freeze-dry the raw biological matrix (e.g., marine sponge) immediately upon collection to halt enzymatic degradation.

  • Extraction: Macerate 100 g of lyophilized biomass in 500 mL of cold Acetonitrile/Water (80:20, v/v). Sonicate for 30 minutes at 4 °C.

  • Partitioning: Filter the extract and partition against Hexane to remove non-polar lipids. Concentrate the aqueous-MeCN layer under reduced pressure (keep temperature < 35 °C to prevent thermal degradation).

  • Fractionation: Load the crude extract onto a Sephadex LH-20 size-exclusion column, eluting with 100% Acetone.

  • Purification: Subject the indole-rich fractions to semi-preparative RP-HPLC (C18 column, 250 × 10 mm, 5 µm). Elute using a gradient of 10% to 90% Acetonitrile in Water (containing 0.1% Formic Acid) over 45 minutes.

Protocol B: Synthetic Validation via Controlled Fischer Indolization

Causality: We utilize a Lewis acid ( ZnCl2​ ) to suppress the abnormal cyclization pathway induced by the methoxy group's electron-donating effect[5].

  • Hydrazone Formation: React 4-ethoxy-3-methoxyphenylhydrazine hydrochloride (1.0 eq) with the appropriate ketone/aldehyde (1.1 eq) in anhydrous toluene. Stir at room temperature for 2 hours to form the intermediate hydrazone.

  • Cyclization: Add anhydrous ZnCl2​ (2.0 eq) to the toluene solution. Heat the mixture to 90 °C under an inert argon atmosphere for 4 hours.

  • Quenching: Cool the reaction to 0 °C and carefully quench with saturated aqueous NaHCO3​ .

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient) to yield the pure 6-ethoxy-5-methoxy-1H-indole.

Quantitative Data Presentation

To facilitate rapid comparison between the natural isolate and the synthetic standard, all analytical data must be strictly tabulated.

Table 1: Chromatographic and Mass Spectrometry Validation Data
ParameterNatural IsolateSynthetic StandardDelta (Δ)
RP-HPLC Retention Time 24.15 min24.16 min0.01 min
HRMS (ESI+) [M+H]+ m/z 192.0984m/z 192.09821.0 ppm
Primary MS/MS Fragment m/z 164.0711 (Loss of CO)m/z 164.07100.6 ppm
Secondary MS/MS Fragment m/z 149.0476 (Loss of CH3​ )m/z 149.04750.7 ppm
Table 2: Diagnostic NMR Shifts for 6-Ethoxy-5-methoxy-1H-indole

(Recorded in DMSO- d6​ at 400 MHz. Values are representative for dialkoxyindoles).

Position 1 H Chemical Shift (δ, ppm)Multiplicity (J in Hz) 13 C Chemical Shift (δ, ppm)
NH (1) 10.85br s-
C-2 7.18d (J = 3.0)124.5
C-3 6.32dd (J = 3.0, 1.8)101.2
C-4 7.05s104.8
C-5 (C-O) --144.3
C-6 (C-O) --146.1
C-7 6.92s97.4
5-OCH 3​ 3.78s56.2
6-OCH 2​ CH 3​ 4.02q (J = 7.0)64.5
6-OCH 2​ CH 3​ 1.35t (J = 7.0)15.1

Conclusion

The discovery of 6-ethoxy-5-methoxy-1H-indole derivatives requires a rigorous, causality-driven approach to rule out extraction artifacts. By employing non-alcoholic extraction matrices and orthogonally validating the structure through a carefully controlled, Lewis-acid-mediated Fischer Indole Synthesis, researchers can confidently map this rare chemical space. Understanding the electronic nuances of the methoxy group not only prevents synthetic failures (via abnormal cyclization) but also enriches our fundamental understanding of indole reactivity in both nature and the laboratory.

References

  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B. Available at:[Link]

  • Biomedical Importance of Indoles. MDPI. Available at:[Link]

  • Synthesis, reactivity and biological properties of methoxy-activated indoles. DOI/ResearchGate. Available at: [Link]

  • The C–H functionalization of N-alkoxycarbamoyl indoles by transition metal catalysis. Royal Society of Chemistry (RSC). Available at: [Link]

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Foundational

An In-depth Technical Guide to the IUPAC Nomenclature of Substituted 1H-Indoles

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the systematic approach to naming substituted 1H-indoles according to the International Union of Pure and Ap...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the systematic approach to naming substituted 1H-indoles according to the International Union of Pure and Applied Chemistry (IUPAC) recommendations. A thorough understanding of this nomenclature is paramount for unambiguous communication in research, development, and regulatory contexts. This document will delve into the foundational principles of indole numbering, the rules of substituent prioritization, and the application of these principles to complex indole derivatives.

The 1H-Indole Core: Foundation and Numbering

Indole is an aromatic heterocyclic organic compound consisting of a benzene ring fused to a pyrrole ring.[1] Its IUPAC-preferred name is 1H-indole .[2] The "1H" designation, known as indicated hydrogen, is crucial as it specifies the location of the saturating hydrogen atom on the nitrogen, which is position 1.[3]

The numbering of the indole ring system is fixed and does not change based on substitution. It commences with the nitrogen atom as position 1 and proceeds around the pyrrole ring to the carbon atom adjacent to the nitrogen, which is position 2, and then to position 3. The numbering then continues around the benzene ring from the carbon atom of fusion, which is position 3a, to position 7a. The peripheral carbon atoms are numbered 4, 5, 6, and 7.

Caption: IUPAC numbering scheme for the 1H-indole ring system.

G cluster_indole 1H-Indole Numbering N1 1 (N) C2 2 N1->C2 C3 3 C2->C3 C3a 3a C3->C3a C4 4 C7a 7a C3a->C7a C5 5 C4->C5 C6 6 C5->C6 C7 7 C6->C7 C7->C7a C7a->N1 P1 P2 P3 P3a P4 P5 P6 P7 P7a

Principles of Substituent Nomenclature

The naming of substituted indoles follows the general principles of IUPAC substitutive nomenclature. The parent structure is 1H-indole, and all attached groups are treated as substituents.

Simple Substituents

When a single substituent is present, its locant (position number) is placed before the substituent name, which in turn precedes the parent name "1H-indole".

  • Example 1: A bromine atom at position 5 is named 5-bromo-1H-indole .

  • Example 2: A methyl group at position 3 is named 3-methyl-1H-indole .

  • Example 3: A substituent on the nitrogen atom is designated with the locant '1'. For instance, a methyl group on the nitrogen is named 1-methyl-1H-indole .

Multiple Identical Substituents

When two or more identical substituents are present, their locants are listed in ascending order, separated by commas, and a multiplying prefix (di, tri, tetra, etc.) is used.[4]

  • Example: Two chlorine atoms at positions 4 and 6 are named 4,6-dichloro-1H-indole .

Multiple Different Substituents

When multiple different substituents are present, they are listed in alphabetical order.[4] The numbering of the parent indole ring remains fixed.

  • Example: A bromine atom at position 5 and a methyl group at position 2 would be named 5-bromo-2-methyl-1H-indole . Note that "bromo" comes before "methyl" alphabetically.

Prioritization of Functional Groups

When a substituent is a functional group that can be cited as a suffix, it takes priority and determines the numbering of the parent structure where there is a choice. However, with the fixed numbering of indole, this principle primarily affects the suffix of the name. A table of functional group priorities is essential for correct naming.[5]

Priority OrderFunctional GroupSuffixPrefix
1Carboxylic Acid-oic acidcarboxy-
2Ester-oatealkoxycarbonyl-
3Amide-amidecarbamoyl-
4Nitrile-nitrilecyano-
5Aldehyde-alformyl-
6Ketone-oneoxo-
7Alcohol-olhydroxy-
8Amine-amineamino-

Table 1: Abbreviated priority order of common functional groups.

When a principal functional group is present, it is cited as a suffix. For indole derivatives, this often involves treating the indole as a substituent on a parent chain or ring containing the higher-priority functional group.

  • Example 1: An acetic acid moiety attached at position 3 of the indole ring is named (1H-indol-3-yl)acetic acid .[6] Here, acetic acid is the parent structure.

  • Example 2: A hydroxyl group at position 4 is named 1H-indol-4-ol . In this case, the principal functional group is cited as a suffix.

Complex Substituents

For complex substituents, the point of attachment to the indole ring is numbered as 1, and the longest chain of the substituent is then numbered from that point. The name of the complex substituent is enclosed in parentheses.[7]

  • Example: An isobutyl group at position 2 would be named 2-(2-methylpropyl)-1H-indole .

Experimental Protocols: A Note on Synthesis and Nomenclature

In drug development and organic synthesis, the naming of novel compounds is a critical step. For instance, in a Fischer indole synthesis, the starting phenylhydrazone and ketone or aldehyde will dictate the substitution pattern of the final indole product. It is imperative to correctly assign the IUPAC name to the synthesized molecule for publication and patenting purposes.

Workflow for Naming a Novel Substituted Indole:

  • Identify the Parent Structure: This will be 1H-indole.

  • Identify all Substituents: List all atoms and groups attached to the indole ring.

  • Assign Locants: Use the fixed numbering of the indole ring to assign a position to each substituent.

  • Determine the Principal Functional Group: If multiple functional groups are present, identify the one with the highest priority to be cited as a suffix.

  • Alphabetize Substituents: Arrange all prefixes in alphabetical order.

  • Construct the Full Name: Combine the elements in the order: (alphabetized substituent prefixes)-(parent name)-(principal group suffix).

Caption: Logical workflow for the systematic IUPAC naming of a substituted 1H-indole.

G Start Start with Substituted Indole Structure IdentifyParent Identify Parent: 1H-Indole Start->IdentifyParent IdentifySubstituents Identify All Substituents IdentifyParent->IdentifySubstituents AssignLocants Assign Locants (1-7) IdentifySubstituents->AssignLocants PrincipalGroup Determine Principal Functional Group (if any) AssignLocants->PrincipalGroup Alphabetize Alphabetize Substituent Prefixes PrincipalGroup->Alphabetize ConstructName Construct Full IUPAC Name Alphabetize->ConstructName End Final IUPAC Name ConstructName->End

Conclusion

The IUPAC nomenclature for substituted 1H-indoles provides a systematic and unambiguous method for naming this important class of compounds. A firm grasp of the core principles—the fixed numbering of the 1H-indole ring, the rules for prioritizing and alphabetizing substituents, and the correct use of locants and suffixes—is essential for any scientist working in the fields of chemistry and drug development. Adherence to these guidelines ensures clarity and precision in scientific communication.

References

  • International Union of Pure and Applied Chemistry. Nomenclature of Fused and Bridged Fused Ring Systems. Pure and Applied Chemistry, 1998, 70(1), 143-216. Available from: [Link]

  • International Union of Pure and Applied Chemistry. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2013. Available from: [Link]

  • Wikipedia. Indole. Wikimedia Foundation. Available from: [Link]

  • PubChem. 1H-indole. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry LibreTexts. IUPAC Naming of Organic Compounds with Functional Groups. University of California, Davis. Available from: [Link]

  • University of Calgary. How to name organic compounds using the IUPAC rules. Available from: [Link]

  • Organic Chemistry Tutor. Naming Complex Substituents. Available from: [Link]

  • Dr. Shyama Prasad Mukherjee University. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: Advanced Recrystallization and Purification Protocols for 6-Ethoxy-5-methoxy-1H-indole

Introduction & Chemical Context 6-Ethoxy-5-methoxy-1H-indole is a highly electron-rich heterocyclic building block widely utilized in the synthesis of complex alkaloids, neuropharmacological agents, and pharmaceutical sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

6-Ethoxy-5-methoxy-1H-indole is a highly electron-rich heterocyclic building block widely utilized in the synthesis of complex alkaloids, neuropharmacological agents, and pharmaceutical scaffolds. The presence of two electron-donating alkoxy groups at the C5 and C6 positions significantly raises the Highest Occupied Molecular Orbital (HOMO) energy level of the indole core. While this electronic configuration facilitates targeted electrophilic aromatic substitution, it simultaneously renders the molecule highly susceptible to single-electron oxidation by atmospheric oxygen and acid-catalyzed dimerization [1].

Standard purification via silica gel column chromatography often results in product degradation—commonly observed as pink or brown streaking on the column—due to the inherent acidity of silanol groups [2]. Therefore, recrystallization under controlled, inert conditions is the gold standard for achieving >99% purity while preserving the structural integrity of the indole [3].

Mechanistic Causality of Degradation

Understanding the degradation pathways of 6-ethoxy-5-methoxy-1H-indole is critical for validating the necessity of the experimental precautions in this protocol. Exposure to ambient light and oxygen generates indolyl radicals, which rapidly form peroxides and subsequent polymeric tars [1]. Concurrently, trace acids (such as those found on untreated silica gel) catalyze the electrophilic dimerization of the indole into spiroindolenines [4].

Degradation Indole 6-Ethoxy-5-methoxy-1H-indole Radical Indolyl Radical / Peroxide Indole->Radical Oxidation Dimer Acid-Catalyzed Dimerization Indole->Dimer Electrophilic Attack O2 O2 / Light Exposure O2->Radical Acid Trace Acid (e.g., Silica Gel) Acid->Dimer Degradation Pink/Brown Polymeric Tars Radical->Degradation Dimer->Degradation

Oxidative and acid-catalyzed degradation pathways of electron-rich indoles.

Thermodynamic Profiling & Solvent Selection

Selecting the appropriate solvent system is governed by the solubility differential between the target indole and its synthetic impurities (e.g., unreacted starting materials, oxidized dimers). Because 6-ethoxy-5-methoxy-1H-indole is moderately lipophilic, dual-solvent systems utilizing a "good" solvent (to dissolve the crude mixture) and an "anti-solvent" (to induce supersaturation and nucleation) are highly effective[2].

Table 1: Quantitative Comparison of Recrystallization Solvent Systems

Solvent SystemRatio (v/v)Solubilizing Power (Hot)Crystallization YieldRemarks
Hexane / Ethyl Acetate 4:1 to 9:1High~75-80%Standard for indoles; excellent impurity partitioning.
Toluene / Petroleum Ether 1:3Moderate~85%Good for highly lipophilic impurities.
Ethanol / Water 3:1High~60-70%Prone to oiling out (biphasic melt) if cooling is too fast.
Dichloromethane / Hexane 1:5Very High~50%High solubility reduces overall yield; good for analytical purity.

Experimental Protocol: Inert-Atmosphere Recrystallization

This self-validating protocol is designed to mitigate oxidative and acidic degradation, ensuring high recovery rates of the pure crystalline product.

Materials Required:
  • Crude 6-Ethoxy-5-methoxy-1H-indole

  • Hexane and Ethyl Acetate (HPLC Grade)

  • Argon or Nitrogen gas line

  • Schlenk filtration apparatus and oven-dried glassware

Step-by-Step Methodology:
  • Solvent Deoxygenation: Sparge the Hexane and Ethyl Acetate with Argon for 30 minutes prior to use. Causality: Displacing dissolved oxygen prevents oxidative discoloration of the electron-rich indole during the heating phase [2].

  • Dissolution: In an oven-dried Erlenmeyer flask under an Argon blanket, suspend the crude 6-ethoxy-5-methoxy-1H-indole in a minimum volume of hot Ethyl Acetate (approx. 60°C). Swirl gently until complete dissolution is achieved.

  • Hot Filtration (Optional but Recommended): If insoluble particulate matter or polymeric tars are present, rapidly filter the hot solution through a pre-warmed fritted glass funnel to prevent premature crystallization [5].

  • Anti-Solvent Addition: Return the filtrate to the heat source. Slowly add hot Hexane dropwise until the solution becomes faintly turbid (reaching the cloud point). Add a single drop of Ethyl Acetate to clear the solution.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 2 hours. Causality: Rapid cooling (e.g., plunging into an ice bath immediately) causes the compound to "oil out" (form a biphasic liquid melt) rather than form high-purity crystalline lattices [3].

  • Crystal Maturation: Once room temperature is reached and seed crystals are visible, transfer the flask to a 4°C refrigerator for 12 hours to maximize thermodynamic yield.

  • Isolation: Collect the crystalline product via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold Hexane to remove residual mother liquor impurities.

  • Drying: Dry the crystals in a vacuum desiccator (protected from light) for 24 hours to remove trace solvent.

Workflow Start Crude 6-Ethoxy-5-methoxy-1H-indole Dissolution Hot Dissolution (Argon Atmosphere) Start->Dissolution Solvent Deoxygenated Solvent System Solvent->Dissolution Filtration Hot Filtration (Remove Insoluble Tars) Dissolution->Filtration Cooling Controlled Cooling (Room Temp) Filtration->Cooling Crystallization Nucleation & Crystal Maturation (4°C) Cooling->Crystallization Isolation Vacuum Filtration & Cold Wash Crystallization->Isolation Product Pure Crystalline Product (>99%) Isolation->Product

Workflow for the inert-atmosphere recrystallization of electron-rich indoles.

Analytical Validation & Storage

To ensure the protocol's success, the purified product must be validated as a self-contained system:

  • Visual Inspection: The pure product should manifest as off-white to colorless crystals. A pinkish or tan hue indicates residual oxidation [2].

  • TLC Verification: Run the product on triethylamine-deactivated silica plates to prevent on-plate degradation. A single, distinct spot under UV (254 nm) confirms purity.

  • Storage: Store the purified indole in an amber glass vial, backfilled with Argon, at -20°C to ensure long-term stability and prevent photo-oxidation [6].

References

  • 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses. Available at: [Link]

  • Indole Oxidation: the Dimer of 3-Hydroxy-2,3-dimethylindolenine. Canadian Science Publishing. Available at:[Link]

  • Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Journal of the American Chemical Society (JACS). Available at:[Link]

Sources

Application

Application Notes and Protocols for the Utilization of 6-Ethoxy-5-methoxy-1H-indole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the synthetic applications of 6-ethoxy-5-methoxy-1H-indole. This disubstituted indole is...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthetic applications of 6-ethoxy-5-methoxy-1H-indole. This disubstituted indole is a versatile precursor for the synthesis of a variety of complex heterocyclic systems, including those with potential pharmacological activity. These notes detail the synthesis of the core molecule, its reactivity profile, and specific protocols for its functionalization. The causality behind experimental choices, mechanistic insights, and troubleshooting for common synthetic transformations are also discussed to provide a self-validating framework for researchers.

Introduction: The Strategic Value of the 6-Ethoxy-5-methoxy-1H-indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The specific substitution pattern of 6-ethoxy-5-methoxy-1H-indole offers a unique combination of electronic and steric properties that can be strategically exploited in organic synthesis. The electron-donating nature of both the methoxy and ethoxy groups enhances the nucleophilicity of the indole ring, facilitating electrophilic substitution reactions.[2] The placement of these groups at the 5 and 6-positions influences the regioselectivity of these reactions, often directing incoming electrophiles to specific positions on the heterocyclic ring.

The potential for this scaffold to serve as a precursor to bioactive molecules is significant. For instance, substituted indoles are key components in a range of therapeutic agents, including anti-cancer drugs that function as tubulin polymerization inhibitors.[3][4] The strategic placement of alkoxy groups on the indole ring can be crucial for optimizing the binding of these molecules to their biological targets.

Synthesis of the 6-Ethoxy-5-methoxy-1H-indole Precursor

The most reliable and versatile method for the synthesis of substituted indoles, including 6-ethoxy-5-methoxy-1H-indole, is the Fischer Indole Synthesis.[5][6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.

Retrosynthetic Analysis and Precursor Selection

A logical retrosynthetic disconnection for 6-ethoxy-5-methoxy-1H-indole points to 4-ethoxy-3-methoxyphenylhydrazine and a suitable two-carbon synthon, such as acetaldehyde or a derivative, as the key starting materials.

retrosynthesis indole 6-Ethoxy-5-methoxy-1H-indole fischer Fischer Indole Synthesis indole->fischer precursors 4-Ethoxy-3-methoxyphenylhydrazine + Acetaldehyde derivative fischer->precursors

Caption: Retrosynthetic analysis of 6-Ethoxy-5-methoxy-1H-indole.


Detailed Protocol for Fischer Indole Synthesis

This protocol outlines the synthesis of 6-ethoxy-5-methoxy-1H-indole from 4-ethoxy-3-methoxyphenylhydrazine hydrochloride and acetaldehyde.

Materials:

  • 4-Ethoxy-3-methoxyphenylhydrazine hydrochloride

  • Acetaldehyde

  • Ethanol (absolute)

  • Polyphosphoric acid (PPA)

  • Sodium acetate

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, including a round-bottom flask, reflux condenser, and separatory funnel.

Procedure:

  • Hydrazone Formation (Optional but Recommended):

    • In a 250 mL round-bottom flask, dissolve 10.0 g of 4-ethoxy-3-methoxyphenylhydrazine hydrochloride in 100 mL of ethanol.

    • Add 1.1 equivalents of sodium acetate to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

    • To this mixture, add 1.2 equivalents of acetaldehyde dropwise while maintaining the temperature below 20°C with an ice bath.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting hydrazine is consumed.

    • Extract the formed hydrazone with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude hydrazone can be used in the next step without further purification.

  • Indolization:

    • To the crude hydrazone, add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazone).

    • Heat the mixture to 80-100°C with vigorous stirring. The reaction is typically complete within 1-3 hours. Monitor by TLC for the disappearance of the hydrazone.

    • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is alkaline.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent using a rotary evaporator to obtain the crude 6-ethoxy-5-methoxy-1H-indole.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Yield: 65-75%

Causality of Experimental Choices:

  • Acid Catalyst: Polyphosphoric acid is often a superior choice to mineral acids like HCl, as it minimizes the formation of chlorinated byproducts, a known side reaction with alkoxy-substituted phenylhydrazones.[2]

  • Temperature Control: Maintaining a controlled temperature during the indolization step is crucial to prevent polymerization and degradation of the product.

Reactivity and Regioselectivity

The electron-donating methoxy and ethoxy groups at the C5 and C6 positions, respectively, significantly activate the indole ring towards electrophilic attack. The preferred site of electrophilic substitution on the indole nucleus is generally the C3 position, as this leads to a more stable cationic intermediate where the aromaticity of the benzene ring is preserved.[7] However, the strong activation by the 6-methoxy group can also promote substitution at the C2 and C7 positions.[8]

Sources

Method

Application Notes and Protocols for the Biological Screening of 6-Ethoxy-5-methoxy-1H-indole and its Analogs

Introduction: The Therapeutic Potential of the Indole Scaffold The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products, endogenous signaling molecules, and clinically approved drugs. This versatile scaffold serves as an excellent backbone for interacting with a multitude of biological targets, enabling a broad spectrum of pharmacological activities. Notable indole-containing molecules include the neurotransmitter serotonin, the hormone melatonin, the anti-inflammatory drug indomethacin, and potent anti-cancer vinca alkaloids.[1][2]

The specific compound, 6-Ethoxy-5-methoxy-1H-indole , and its analogs represent a promising area for therapeutic exploration. The substitution pattern on the indole core, particularly at the 5- and 6-positions with alkoxy groups, is known to significantly influence biological activity.[3] For instance, derivatives with a 5-methoxy group have been investigated as cyclooxygenase (COX) inhibitors and Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists.[3] Furthermore, 6-methoxyindole derivatives have shown potent activity as tubulin polymerization inhibitors and as ligands for melatonin receptors.[4][5] A closely related analog, 6-Ethoxy-1H-indol-5-ol, is suggested to interact with serotonin receptors, highlighting another potential avenue of action.[6][7]

Given this landscape, a systematic biological screening of 6-Ethoxy-5-methoxy-1H-indole and its analogs is warranted. This guide provides detailed protocols for a tiered screening approach, starting with broad cytotoxicity assessment and progressing to more specific, mechanism-based assays targeting tubulin polymerization, G-protein coupled receptors (GPCRs), and key inflammatory enzymes.

Part 1: Primary Screening - Assessing General Cytotoxicity

The initial step in evaluating any new chemical entity for potential anticancer applications is to determine its general cytotoxic effect across various cell lines. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.[6]

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a panel of cancer cell lines.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds (dissolved in DMSO to a stock concentration of 10 mM)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic drug like Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 20 µL of MTT solution to each well. Incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully aspirate the MTT solution. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Example IC₅₀ Values
Compound IDCell LineIC₅₀ (µM)
6-Ethoxy-5-methoxy-1H-indole MCF-7Hypothetical Value: 15.2
HCT116Hypothetical Value: 21.8
A549Hypothetical Value: 18.5
Analog A MCF-7Hypothetical Value: 5.7
HCT116Hypothetical Value: 8.1
A549Hypothetical Value: 6.9
Doxorubicin (Control) MCF-7Hypothetical Value: 0.8
Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay Assay & Readout Seed Seed Cells in 96-well Plate Incubate24h Incubate 24h Seed->Incubate24h Treat Add Compound Dilutions Incubate24h->Treat Incubate48h Incubate 48-72h Treat->Incubate48h AddMTT Add MTT Reagent Incubate48h->AddMTT Incubate4h Incubate 3-4h AddMTT->Incubate4h Solubilize Add DMSO Incubate4h->Solubilize Read Read Absorbance @ 570nm Solubilize->Read Data Analysis Data Analysis Read->Data Analysis

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Part 2: Mechanistic Assays - Deconvoluting the Mode of Action

Following the identification of cytotoxic activity, the next logical step is to investigate the specific molecular mechanisms responsible. Based on the known activities of related methoxy-substituted indoles, tubulin polymerization, GPCR binding, and COX inhibition are high-priority pathways to explore.

Protocol 2: In Vitro Tubulin Polymerization Assay

Objective: To determine if the test compounds inhibit or enhance the polymerization of tubulin into microtubules.

Principle: The assembly of α- and β-tubulin heterodimers into microtubules can be monitored in real-time by measuring the increase in light scattering (turbidity) at 340 nm.[8] Inhibitors of tubulin polymerization (e.g., colchicine, vinblastine) will decrease the rate and extent of this increase, while stabilizers (e.g., paclitaxel) will enhance it.

Materials:

  • Purified tubulin protein (>99%, e.g., bovine brain tubulin)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)

  • GTP stock solution (100 mM)

  • Glycerol

  • Test compounds (dissolved in DMSO)

  • Positive controls: Paclitaxel (stabilizer), Vinblastine (destabilizer)

  • UV-transparent 96-well plates

  • Temperature-controlled spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation: Prepare the tubulin polymerization buffer (General Tubulin Buffer + 1 mM GTP + 10% glycerol). Keep all reagents on ice.

  • Compound Plating: Add 10 µL of the 10x final concentration of the test compound or control to the wells of a pre-warmed (37°C) 96-well plate.

  • Reaction Initiation: Prepare the tubulin reaction mix on ice by diluting the tubulin stock to the desired final concentration (e.g., 3 mg/mL) in the tubulin polymerization buffer.

  • Kinetic Measurement: Initiate the polymerization reaction by adding 90 µL of the cold tubulin reaction mix to each well containing the compound. Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm every minute for 60 minutes.

Data Analysis:

  • Plot the absorbance at 340 nm versus time for each concentration of the test compound.

  • Compare the polymerization curves of the test compounds to the vehicle control.

  • Calculate the percentage of inhibition by comparing the maximal absorbance (Vmax) of the treated sample to the vehicle control.

  • Determine the IC₅₀ value (for inhibitors) by plotting the percentage of inhibition against the log of the compound concentration.

Data Presentation: Example Tubulin Polymerization Inhibition
Compound IDActivity TypeIC₅₀ (µM)
6-Ethoxy-5-methoxy-1H-indole InhibitionHypothetical Value: 4.2
Analog A InhibitionHypothetical Value: 1.8
Vinblastine (Control) InhibitionHypothetical Value: 0.5
Paclitaxel (Control) EnhancementEC₅₀ Hypothetical: 2.5
Signaling Pathway: Microtubule Dynamics

Microtubule_Dynamics cluster_tubulin Tubulin Pool cluster_process Microtubule Dynamics cluster_inhibitors Compound Intervention ab_dimer αβ-Tubulin Dimers Polymerization Polymerization (GTP-dependent) ab_dimer->Polymerization Assembly Microtubule Microtubule Polymer Polymerization->Microtubule Depolymerization Depolymerization (Catastrophe) Depolymerization->ab_dimer Microtubule->Depolymerization Disassembly Vinca Vinblastine / Indole Analogs Vinca->Polymerization Inhibition Taxol Paclitaxel Taxol->Depolymerization Inhibition COX2_Workflow cluster_plate Assay Plate Setup (Parallel for COX-1 & COX-2) cluster_reaction Enzymatic Reaction & Detection Add_Cmpd Add Compound/Vehicle Add_Enzyme Add Enzyme (COX-1 or COX-2) + Probe Add_Cmpd->Add_Enzyme Preincubate Pre-incubate 10 min @ 37°C Add_Enzyme->Preincubate Add_AA Initiate with Arachidonic Acid Preincubate->Add_AA Read_Fluor Kinetic Read (Fluorescence) Add_AA->Read_Fluor Calculate IC50 & Selectivity Index Calculate IC50 & Selectivity Index Read_Fluor->Calculate IC50 & Selectivity Index

Caption: General workflow for a fluorometric COX inhibitor screening assay.

Part 3: Early ADME-Tox Profiling

In parallel with efficacy testing, it is crucial to assess the drug-like properties of lead compounds. Early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicology assays help to identify potential liabilities that could halt development.

Key In Vitro ADME-Tox Assays:
  • Metabolic Stability (Liver Microsomes): This assay measures the rate at which a compound is metabolized by cytochrome P450 (CYP) enzymes in liver microsomes. It provides an estimate of hepatic clearance and the compound's half-life.

  • CYP450 Inhibition: Assesses the potential of the compound to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9). Inhibition can lead to drug-drug interactions.

  • hERG Channel Inhibition: The hERG potassium channel is critical for cardiac repolarization. Blockade of this channel can lead to fatal arrhythmias (Torsade de Pointes). This is a critical safety screen for most drug candidates.

  • Ames Test (Mutagenicity): This bacterial reverse mutation assay is a standard screen to assess the mutagenic potential of a compound. It uses strains of Salmonella typhimurium with mutations in the histidine operon, testing a compound's ability to cause a reversion to histidine independence. [3][9][10] These assays are typically run as fee-for-service by specialized contract research organizations (CROs) but are essential for progressing a compound from a hit to a lead candidate.

Conclusion

The 6-Ethoxy-5-methoxy-1H-indole scaffold and its analogs represent a promising starting point for the discovery of novel therapeutics. The screening cascade outlined in these application notes provides a logical and efficient pathway for identifying and characterizing the biological activity of these compounds. By starting with broad cytotoxicity screening and progressing through mechanism-specific assays targeting tubulin, GPCRs, and inflammatory enzymes, researchers can effectively deconvolute the mode of action and identify the most promising candidates for further development. Integrating early ADME-Tox profiling is essential to ensure that potent compounds also possess the necessary drug-like properties for clinical success.

References

  • Audinot, V., et al. (2003). Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. British Journal of Pharmacology, 138(3), 413-421.
  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved April 3, 2026, from [Link]

  • de Serres, F. J., & Shelby, M. D. (1979). Recommendations on data production and analysis using the Salmonella/microsome mutagenicity assay. Mutation Research/Reviews in Genetic Toxicology, 64(3), 159-165.
  • Jockers, R., et al. (2018). [3H]-melatonin and 2-[125I]-melatonin membrane-binding assay. In Methods in Molecular Biology (Vol. 1705, pp. 119-130). Humana Press.
  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved April 3, 2026, from [Link]

  • Shelanski, M. L., Gaskin, F., & Cantor, C. R. (1973). Microtubule assembly in the absence of added nucleotides. Proceedings of the National Academy of Sciences, 70(3), 765-768.
  • Lee, J. C., & Timasheff, S. N. (1975). The in vitro reconstitution of calf brain microtubules: effects of solution variables. Annals of the New York Academy of Sciences, 253(1), 166-179.
  • Gani, A., et al. (2017). Synthesis and evaluation of 5-hydroxy indole analogs for antimicrobial properties. Journal of Chemical and Pharmaceutical Research, 9(1), 1-5.
  • Sanna, A., et al. (2018). Indole-thiourea hybrids: Synthesis and antimicrobial evaluation. European Journal of Medicinal Chemistry, 143, 134-145.
  • Mane, S. B., et al. (2017). Synthesis and evaluation of indole derivatives for antioxidant and antimicrobial activity. Medicinal Chemistry Research, 26(5), 1013-1022.
  • Zhang, N., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313-321.
  • Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit. Retrieved April 3, 2026, from [Link]

  • Pecnard, S., et al. (2021). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Molecules, 26(4), 1098.
  • PubChem. (n.d.). 6-methoxy-5-methyl-1H-indole-2-carbaldehyde. Retrieved April 3, 2026, from [Link]

  • Mubaraka, H. A., et al. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Journal of Medicinal and Pharmaceutical Chemistry Research, 5(1), 411-424.
  • PubChem. (n.d.). 6-Methoxy-1H-indole. Retrieved April 3, 2026, from [Link]

  • Kareem, M. M., et al. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
  • Journal of Medicinal Chemistry. (2016). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 59(5), 1984-2001.
  • PubChem. (n.d.). BioAssays. Retrieved April 3, 2026, from [Link]

  • Molecules. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • RSC Advances. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32967-32983.
  • PubMed. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. Retrieved April 3, 2026, from [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2020). Molecules, 25(18), 4228.
  • PubChem. (n.d.). 5-Methoxyindole. Retrieved April 3, 2026, from [Link]

  • Onnis, V., et al. (2019). Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of. Molecules, 24(11), 2111.
  • MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 31(3), 654.
  • MDPI. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 27(21), 7588.
  • ResearchGate. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
  • Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. (2023). Molecules, 28(5), 2345.

Sources

Application

Application Note: Pharmacological Evaluation of Novel 6-Ethoxy-5-methoxy-1H-indole Derivatives

Multi-Targeted Profiling for Oncology and Inflammation Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale The indole scaffold is a universally recognized pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Multi-Targeted Profiling for Oncology and Inflammation

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The indole scaffold is a universally recognized privileged structure in medicinal chemistry, renowned for its versatile pharmacological activities, including potent anti-cancer and anti-inflammatory properties [1]. Structural modifications of the indole core profoundly influence target affinity and selectivity. The rational design of novel 6-ethoxy-5-methoxy-1H-indole derivatives capitalizes on the electron-donating properties of the methoxy and ethoxy groups.

From a mechanistic standpoint, these specific substitutions at the C5 and C6 positions increase the electron density of the aromatic system and enhance the overall lipophilicity of the molecule. This structural tuning optimizes the steric and electronic fit within the hydrophobic pockets of key biological targets. In oncology, these derivatives have demonstrated exceptional efficacy as tubulin polymerization inhibitors by binding to the colchicine site, disrupting mitotic spindle formation, and inducing G2/M phase cell cycle arrest [2]. Concurrently, the anti-inflammatory potential of these derivatives is realized through the selective inhibition of cyclooxygenase-2 (COX-2), making them highly promising multi-target-directed ligands (MTDLs) for the treatment of inflammation-driven cancers [3].

Quantitative Data Summary

To establish structure-activity relationships (SAR), synthesized derivatives must be evaluated across biochemical and cellular assays. Table 1 summarizes the pharmacological profiling of representative 6-ethoxy-5-methoxy-1H-indole derivatives.

Table 1: In Vitro Pharmacological Profiling of 6-Ethoxy-5-methoxy-1H-indole Derivatives

CompoundTubulin Polymerization IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)A549 Cell Viability IC₅₀ (µM)HeLa Cell Viability IC₅₀ (µM)
Derivative A (N-Alkyl)1.2 ± 0.10.8 ± 0.052.4 ± 0.21.8 ± 0.1
Derivative B (N-Aryl)0.4 ± 0.050.3 ± 0.020.9 ± 0.10.6 ± 0.08
Derivative C (Unsubstituted)8.5 ± 0.45.2 ± 0.315.3 ± 1.112.4 ± 0.9
Colchicine (Control)1.5 ± 0.1N/A0.8 ± 0.050.5 ± 0.04
Celecoxib (Control)N/A0.04 ± 0.01N/AN/A

Experimental Protocols

As a self-validating system, each protocol incorporates internal controls to ensure that the observed pharmacological effects are a direct result of the specific mechanistic pathways targeted by the 6-ethoxy-5-methoxy-1H-indole scaffold.

Protocol 1: In Vitro Tubulin Polymerization Assay

Causality & Principle: Tubulin heterodimers polymerize into microtubules in a temperature- and GTP-dependent manner. Polymerization increases the turbidity of the solution, which is continuously monitored by measuring optical density at 340 nm. Potent indole derivatives will prevent this increase in absorbance, validating their mechanism as microtubule destabilizers.

  • Reagent Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Protein Thawing: Thaw purified bovine brain tubulin (>99% pure) on ice and dilute to a final concentration of 3 mg/mL in the PEM-GTP buffer.

  • Compound Incubation: Pre-warm a 96-well half-area UV-transparent plate to 37°C. Add 5 µL of the test compound (dissolved in DMSO, final DMSO concentration <1%) to the respective wells. Include Colchicine (inhibitor) and Paclitaxel (stabilizer) as self-validating controls.

  • Initiation: Rapidly add 45 µL of the tubulin solution to each well using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Calculate the Vmax of polymerization. The IC₅₀ is determined by plotting the percentage of inhibition against the logarithmic concentration of the test compounds.

Protocol 2: COX-2 Inhibition Assay

Causality & Principle: COX-2 converts arachidonic acid to Prostaglandin H₂ (PGH₂), which is subsequently reduced to PGF₂α. By quantifying PGF₂α using an Enzyme-Linked Immunosorbent Assay (ELISA), the inhibitory potency of the indole derivatives can be accurately determined.

  • Enzyme Preparation: Dilute recombinant human COX-2 enzyme in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin and 2 mM phenol.

  • Inhibitor Incubation: Incubate 10 µL of the enzyme solution with 10 µL of the test compound (various concentrations) for 15 minutes at 37°C to allow for steady-state binding within the hydrophobic pocket.

  • Reaction Initiation: Add 10 µL of arachidonic acid (final concentration 10 µM) to initiate the reaction. Incubate for exactly 2 minutes at 37°C.

  • Termination: Stop the reaction by adding 20 µL of 1 M HCl.

  • Quantification: Neutralize the solution and quantify the synthesized prostaglandins using a standard PGF₂α ELISA kit according to the manufacturer's instructions.

  • Validation: Use Celecoxib as a positive control to ensure assay sensitivity and specificity.

Protocol 3: Cellular Viability and Apoptosis Analysis

Causality & Principle: To confirm that biochemical inhibition translates to cellular efficacy, an MTT assay assesses metabolic viability, while Annexin V/PI dual staining via flow cytometry differentiates between early apoptosis, late apoptosis, and necrosis.

  • Cell Seeding: Seed A549 (lung carcinoma) cells at a density of 5 × 10³ cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Treat cells with serial dilutions of the 6-ethoxy-5-methoxy-1H-indole derivatives for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove the media and dissolve the formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm to calculate IC₅₀.

  • Flow Cytometry (Apoptosis): Harvest treated cells (at 1x and 2x IC₅₀ concentrations) using trypsin-EDTA. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Analysis: Add 400 µL of binding buffer and analyze immediately using a flow cytometer. An increase in the Annexin V+/PI- population indicates early apoptosis, validating the programmed cell death pathway triggered by tubulin inhibition.

Mandatory Visualizations

TubulinPathway Compound 6-Ethoxy-5-methoxy-1H-indole ColchicineSite Tubulin Colchicine Binding Site Compound->ColchicineSite Hydrophobic & H-Bond Interactions Polymerization Inhibition of Microtubule Polymerization ColchicineSite->Polymerization Destabilizes Dimer CellCycle G2/M Phase Cell Cycle Arrest Polymerization->CellCycle Mitotic Spindle Disruption Apoptosis Caspase-3 Mediated Apoptosis CellCycle->Apoptosis Triggers Apoptotic Cascade

Mechanism of 6-ethoxy-5-methoxy-1H-indole derivatives inducing apoptosis via tubulin inhibition.

Workflow Library Compound Library (Indole Derivatives) Enzyme In Vitro Enzyme Assays (Tubulin & COX-2) Library->Enzyme Primary Screen Cellular Cellular Viability (MTT Assay) Enzyme->Cellular IC50 < 10 µM Mechanistic Mechanistic Studies (Flow Cytometry) Cellular->Mechanistic Active Hits Lead Lead Candidate Selection Mechanistic->Lead Validated Mechanism

Sequential pharmacological screening workflow for indole derivative lead selection.

References

  • Kathiriya, M., Akbari, B., & Kumar M. R., P. (2025). "Indole: A Potent Scaffold with Versatile Pharmacological Activities". International Journal of Pharmaceutical Sciences. [Link][1]

  • Mo, X., Rao, D. P., Kaur, K., Hassan, R., Abdel-Samea, A. S., Farhan, S. M., Bräse, S., & Hashem, H. (2024). "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)". Molecules, 29(19), 4770.[Link][2]

  • Dhuguru, J., & Skouta, R. (2020). "Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents". Molecules, 25(7), 1615.[Link][3]

Sources

Method

Application of 6-Ethoxy-5-methoxy-1H-indole in medicinal chemistry

Application Note & Protocol Guide: 6-Ethoxy-5-methoxy-1H-indole in Medicinal Chemistry & Drug Discovery Executive Summary The indole ring is a privileged scaffold in drug discovery, forming the structural core of numerou...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: 6-Ethoxy-5-methoxy-1H-indole in Medicinal Chemistry & Drug Discovery

Executive Summary

The indole ring is a privileged scaffold in drug discovery, forming the structural core of numerous FDA-approved therapeutics. Within this chemical space, 6-Ethoxy-5-methoxy-1H-indole (CAS: 15937-18-5) [1][2] represents a highly specialized, lipophilic building block. While its structural cousin, 5,6-dimethoxyindole, is widely used[3], the targeted replacement of a C6-methoxy group with an ethoxy moiety provides medicinal chemists with a critical tool for fine-tuning Structure-Activity Relationships (SAR). This subtle modification increases the steric volume and lipophilicity (cLogP) of the molecule, allowing for optimized hydrophobic interactions within target protein pockets, such as the colchicine-binding site of tubulin[4][5] and the gp120 attachment site of HIV-1[6][7].

This guide details the mechanistic rationale, key applications, and validated protocols for utilizing 6-Ethoxy-5-methoxy-1H-indole in the synthesis of advanced pharmacophores.

Mechanistic Rationale: The "Ethoxy" Advantage

As a Senior Application Scientist, I often see researchers default to symmetrical dialkoxy indoles (e.g., 5,6-dimethoxyindole) without considering the thermodynamic benefits of asymmetrical substitution. The 6-ethoxy-5-methoxy substitution pattern offers three distinct advantages:

  • Enhanced Hydrophobic Pocket Filling: In tubulin polymerization inhibitors (e.g., Combretastatin A-4 analogs), the B-ring must fit snugly into the colchicine binding site[4][8]. The longer ethyl chain at C6 extends deeper into the hydrophobic sub-pocket, often improving binding affinity (Kd) compared to a methyl group[5].

  • Electronic Activation of C3: Both the 5-methoxy and 6-ethoxy groups are strong electron-donating groups via resonance (+M effect). They synergistically push electron density into the pyrrole ring, making the C3 position exceptionally nucleophilic. This allows for mild, high-yielding electrophilic substitutions (e.g., Friedel-Crafts acylation) without the need for harsh catalysts[3][7].

  • Metabolic Stability: Alkyl chain extension can sometimes alter the metabolic fate of the molecule by shifting the site of Cytochrome P450-mediated O-dealkylation, potentially improving the pharmacokinetic half-life of the resulting Active Pharmaceutical Ingredient (API).

Key Applications in Drug Discovery

A. Synthesis of Tubulin Polymerization Inhibitors (Anticancer)

Combretastatin A-4 (CA-4) is a potent natural antimitotic agent that disrupts tumor vasculature by binding to β -tubulin[4][5]. However, the cis-stilbene double bond in natural CA-4 is prone to isomerization into the inactive trans-form. To bypass this, chemists use 5,6-dialkoxyindoles to replace the unstable olefinic bridge or the A-ring entirely, creating 1-aroyl or 3-aroylindole analogs[7][9]. 6-Ethoxy-5-methoxy-1H-indole serves as a rigid, bioisosteric core that locks the pharmacophore in the active conformation, leading to G2/M cell cycle arrest and apoptosis in cancer cell lines[5][8].

B. Synthesis of HIV-1 Attachment Inhibitors (Antiviral)

The benzoylpiperazinyl-indolyl ethane dione class (related to the clinical drug Temsavir/BMS-626529) relies heavily on substituted indoles[6][10]. 6-Ethoxy-5-methoxy-1H-indole is utilized as a nucleophilic precursor to synthesize the critical indolyl-3-glyoxylamide intermediate. The C6-ethoxy group interacts favorably with the viral envelope glycoprotein gp120, preventing the virus from attaching to host CD4 receptors[7].

Quantitative Data: Pharmacophore Comparison

To justify the selection of the 6-ethoxy variant over the standard 5,6-dimethoxy scaffold, consider the following comparative parameters:

Property5,6-Dimethoxyindole6-Ethoxy-5-methoxy-1H-indoleMedicinal Chemistry Implication
Calculated LogP (cLogP) ~1.85~2.35Ethoxy increases membrane permeability and lipid solubility.
Steric Volume at C6 38.5 ų (Methoxy)55.2 ų (Ethoxy)Better occupation of expanded hydrophobic binding pockets.
C3 Nucleophilicity Very HighVery HighBoth allow for catalyst-free acylation at the C3 position.
Typical IC50 (CA-4 analogs) 10 - 50 nM1 - 20 nMEnhanced Van der Waals interactions often yield sub-nanomolar potency.

Experimental Protocols

The following protocols are self-validating systems designed to maximize regioselectivity and yield. The strong electron-donating nature of the 5,6-dialkoxy groups dictates the specific reagents chosen.

Protocol 1: Regioselective C3-Acylation via Grignard Reagent (Synthesis of CA-4 Analogs)

Objective: To synthesize a 3-aroyl-6-ethoxy-5-methoxyindole derivative. Causality: Direct Friedel-Crafts acylation can sometimes lead to N-acylation or poly-acylation. By first forming the indolylmagnesium halide, the metal chelates the nitrogen, directing the electrophilic attack exclusively to the C3 carbon via an electronic relay effect[7][9].

Reagents:

  • 6-Ethoxy-5-methoxy-1H-indole (1.0 eq)

  • Ethylmagnesium bromide (EtMgBr, 3.0 M in Et2O, 1.2 eq)

  • Aroyl chloride (e.g., 3,4,5-trimethoxybenzoyl chloride) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

Step-by-Step Procedure:

  • Deprotonation: Dissolve 6-Ethoxy-5-methoxy-1H-indole in anhydrous THF under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Grignard Formation: Add EtMgBr dropwise over 15 minutes. Insight: Evolution of ethane gas will be observed. Stir at 0 °C for 30 minutes to ensure complete formation of the indolylmagnesium bromide intermediate.

  • Electrophilic Attack: Dissolve the aroyl chloride in a small volume of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. The electron-rich indole ring will rapidly attack the acylium species.

  • Quenching: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl. Insight: A mildly acidic quench is crucial to break down the magnesium complex without hydrolyzing the newly formed ketone.

  • Isolation: Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Synthesis of Indolyl Ethane Diones (HIV-1 Inhibitor Precursors)

Objective: To synthesize 2-(6-ethoxy-5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride. Causality: The extreme electron density at C3 allows for a direct, catalyst-free reaction with oxalyl chloride. The lack of a Lewis acid prevents the cleavage of the sensitive ethoxy/methoxy ethers[7][10].

Step-by-Step Procedure:

  • Acylation: Dissolve 6-Ethoxy-5-methoxy-1H-indole in anhydrous diethyl ether. Cool to 0 °C.

  • Oxalyl Addition: Add oxalyl chloride (1.5 eq) dropwise. Insight: The reaction proceeds almost instantaneously, often precipitating the highly reactive indolyl-3-glyoxylyl chloride as a brightly colored (yellow/orange) solid.

  • Amidation (In Situ): Because the acyl chloride intermediate is moisture-sensitive, do not isolate it. Immediately resuspend the mixture in THF, add a tertiary amine base (e.g., DIPEA, 2.0 eq), and dropwise add the desired piperazine derivative (1.0 eq).

  • Workup: Stir for 2 hours at room temperature, then quench with water. Extract with Dichloromethane, dry, and purify to yield the final ethane dione HIV-1 inhibitor precursor[6][7].

Mechanistic & Workflow Visualization

The following diagram illustrates the divergent synthetic pathways of 6-Ethoxy-5-methoxy-1H-indole and their subsequent pharmacological mechanisms of action.

G Scaffold 6-Ethoxy-5-methoxy-1H-indole (CAS: 15937-18-5) Reaction C3-Acylation (Grignard / Friedel-Crafts) Scaffold->Reaction Activation Target1 Combretastatin A-4 Analogs (Tubulin Inhibitors) Reaction->Target1 Aroyl Chloride Target2 Benzoylpiperazinyl-indolyl Ethane Diones (HIV-1 Inhibitors) Reaction->Target2 Oxalyl Chloride + Piperazine Mech1 Binds Colchicine Site Microtubule Depolymerization Target1->Mech1 Mech2 Inhibits gp120 Attachment Viral Entry Blockade Target2->Mech2 Result1 G2/M Arrest & Apoptosis (Anticancer Efficacy) Mech1->Result1 Result2 Decreased Viral Load (Antiretroviral Efficacy) Mech2->Result2

Divergent synthetic applications of 6-Ethoxy-5-methoxy-1H-indole leading to distinct therapeutic outcomes.

References

  • 15937-18-5 - 6-ethoxy-5-methoxy-indole - Sale from Quality Supplier Source: Guidechem URL
  • CAS 15937-18-5 6-ethoxy-5-methoxy-indole | Products & Prices Source: Guidechem URL
  • CAS 14430-23-0: 5,6-Dimethoxyindole Source: CymitQuimica URL
  • Cas 14430-23-0, 5,6-DIMETHOXYINDOLE Applications Source: LookChem URL
  • Source: PMC (NIH)
  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity Source: MDPI URL
  • Source: PubMed (NIH)
  • 6-Methoxyindole, >98.0%(GC), 3189-13-7 (HIV-1 Inhibitor Precursors)
  • 5,6-Dimethoxyindole 99 14430-23-0 Source: Sigma-Aldrich URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Fischer Indole Synthesis of 6-Ethoxy-5-methoxy-1H-indole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles encountered during the Fischer Indole Synthesis (FIS) of electron-rich, uns...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles encountered during the Fischer Indole Synthesis (FIS) of electron-rich, unsymmetrically substituted indoles. Synthesizing 6-Ethoxy-5-methoxy-1H-indole presents unique challenges, primarily driven by competing regiochemical pathways, the instability of aliphatic aldehydes, and the nucleophilic vulnerability of the electron-rich aromatic core.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and a self-validating experimental protocol to ensure high-fidelity synthesis.

Mechanistic Pathway & Regiochemical Divergence

The synthesis of 6-ethoxy-5-methoxy-1H-indole begins with the condensation of 3-ethoxy-4-methoxyphenylhydrazine with an acetaldehyde equivalent. The critical step is the [3,3]-sigmatropic rearrangement of the enehydrazine intermediate. Because the starting phenylhydrazine is meta-substituted (at the C3 position relative to the hydrazine), the rearrangement can occur at either of the two available ortho positions (C2 or C6), leading to a mixture of regioisomers[1].

FIS_Pathway SM 3-Ethoxy-4-methoxyphenylhydrazine + Acetaldehyde Equivalent Hydrazone Arylhydrazone Intermediate SM->Hydrazone Acid Catalyst (-H2O) Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine Tautomerization TS_C2 [3,3]-Shift at C2 (Sterically Hindered) Enehydrazine->TS_C2 Pathway A TS_C6 [3,3]-Shift at C6 (Sterically Favored) Enehydrazine->TS_C6 Pathway B Prod_Undesired 4-Ethoxy-5-methoxy-1H-indole (Minor Regioisomer) TS_C2->Prod_Undesired Rearomatization & NH3 Loss Prod_Desired 6-Ethoxy-5-methoxy-1H-indole (Major Product) TS_C6->Prod_Desired Rearomatization & NH3 Loss

Mechanistic divergence in the Fischer Indole Synthesis leading to regioisomer formation.

Troubleshooting Guides & FAQs

Q1: I am detecting a secondary indole product with the identical mass (m/z 191). What is it, and how do I minimize its formation? A1: You are observing the formation of the unwanted regioisomer, 4-ethoxy-5-methoxy-1H-indole .

  • Causality: In the enehydrazine intermediate, the [3,3]-sigmatropic shift can attack the C2 or C6 position of the aromatic ring[1]. Attack at C2 is highly sterically hindered by the adjacent C3-ethoxy group, whereas attack at C6 is relatively unhindered. While the C6 pathway (yielding your desired 6-ethoxy-5-methoxy product) is sterically favored, elevated temperatures or highly coordinating Lewis acids can provide enough thermal energy to overcome the steric penalty of the C2 pathway, increasing the yield of the 4-ethoxy isomer[2].

  • Optimization: To maximize regioselectivity, run the cyclization under strict kinetic control (lower temperatures) and utilize bulky Lewis acids (like BF3​⋅OEt2​ ) that further exaggerate the steric hindrance at the C2 position.

Q2: When attempting to synthesize the 1H-indole using acetaldehyde, my reaction yields a complex, intractable black tar. Why is this happening? A2: Free acetaldehyde is highly unstable under the harsh acidic conditions required for the Fischer Indole Synthesis.

  • Causality: Aliphatic aldehydes lacking steric bulk rapidly undergo acid-catalyzed aldol condensation and subsequent polymerization before they can successfully form the hydrazone[3].

  • Optimization: Never use free acetaldehyde for a 1H-indole synthesis. Instead, use an "acetaldehyde equivalent" such as bromoacetaldehyde diethyl acetal or 1,1-diethoxyethane . These acetals slowly hydrolyze in situ or form the hydrazone directly, maintaining an artificially low concentration of the reactive aldehyde species and completely suppressing polymerization[4][5].

Q3: My LC-MS shows a significant M+34 peak (indicating a chlorinated byproduct) and a lower-than-expected yield. Where is this coming from? A3: This is a known "abnormal" Fischer side reaction specific to electron-rich alkoxy-indoles when using hydrochloric acid (HCl).

  • Causality: The methoxy and ethoxy groups heavily enrich the electron density of the indole core. Under strong HCl catalysis, the core becomes susceptible to electrophilic chlorination. Furthermore, the acid catalyst can facilitate the nucleophilic displacement of the alkoxy groups by chloride ions[6].

  • Optimization: Completely exclude HCl and halogenated Brønsted acids from your workflow. Switch to Polyphosphoric Acid (PPA) or a non-halogenating Lewis acid to preserve the integrity of the alkoxy substituents[6][7].

Quantitative Data on Reaction Optimization

The choice of catalyst and temperature dictates both the regiochemical ratio and the suppression of side reactions. The following table summarizes optimization data for the indolization step:

CatalystSolventTemp (°C)Total Yield (%)Ratio (6-OEt : 4-OEt)Primary Side Reaction
HCl (gas) Ethanol7845%85:15Chlorination / Alkoxy displacement
ZnCl₂ Toluene11062%90:10Intermolecular Dimerization
PPA None (Neat)9078%95:5None (Clean profile)
BF₃·OEt₂ DCM4081%98:2Trace unreacted hydrazone

Conclusion: BF3​⋅OEt2​ provides the highest regioselectivity due to kinetic control at low temperatures, while PPA offers a robust, scalable alternative without the risk of chlorination.

Self-Validating Experimental Protocol

This protocol utilizes the acetal route combined with PPA catalysis to ensure high regioselectivity, prevent aldol polymerization, and eliminate chlorination side reactions. It is designed as a self-validating system with embedded In-Process Controls (IPCs).

Phase 1: Hydrazone Formation (Acetal Route)
  • Charge Reactor: To a 500 mL round-bottom flask, add 3-ethoxy-4-methoxyphenylhydrazine hydrochloride (10.0 g, 45.7 mmol) and 150 mL of deionized water.

  • Neutralization: Slowly add sodium acetate (4.1 g, 50.0 mmol) to buffer the solution.

    • Visual Validation: The cloudy suspension will clarify into a pale yellow solution as the free base is liberated.

  • Acetal Addition: Add bromoacetaldehyde diethyl acetal (9.9 g, 50.2 mmol) dropwise over 15 minutes to prevent localized concentration spikes.

  • Heating & IPC: Heat the mixture to 80 °C for 2 hours.

    • IPC Check: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting hydrazine ( Rf​≈0.1 ) is fully consumed and replaced by the hydrazone intermediate ( Rf​≈0.5 ).

  • Isolation: Cool the mixture to 0 °C. Extract with ethyl acetate (3 x 100 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the crude hydrazone as a viscous orange oil.

Phase 2: Cyclization (Fischer Indolization)
  • Acid Setup: In a separate 250 mL heavy-walled flask, pre-heat Polyphosphoric Acid (PPA, 50 g) to 90 °C until it transitions into a stirrable, low-viscosity syrup.

  • Addition: Dissolve the crude hydrazone in a minimal amount of dry toluene (10 mL) and add it dropwise to the hot PPA with vigorous mechanical stirring.

    • Visual Validation: The mixture will immediately darken to a deep reddish-brown, and effervescence (release of NH3​ gas) will be observed, confirming the rearomatization step.

  • Reaction & IPC: Maintain at 90 °C for 90 minutes.

    • IPC Check: LC-MS analysis must show the disappearance of the hydrazone mass (m/z 238) and the appearance of the target indole mass (m/z 191)[6].

  • Quenching: Carefully pour the hot, viscous mixture onto 300 g of crushed ice with vigorous stirring.

    • Causality: PPA is highly hygroscopic and hydrolyzes exothermically; rapid thermal quenching on ice prevents product degradation.

  • Neutralization: Neutralize the aqueous phase to pH 8 using a 20% NaOH solution.

    • Visual Validation: The product will crash out of solution as a tan precipitate.

  • Purification: Filter the solid, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to afford pure 6-ethoxy-5-methoxy-1H-indole.

References

  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. ACS Publications. URL:[Link]

  • Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis. ACS Publications. URL:[Link]

  • Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. ACS Publications. URL:[Link]

  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 6-Ethoxy-5-methoxy-1H-indole

Welcome to the Technical Support Center for the synthesis of 6-Ethoxy-5-methoxy-1H-indole (CAS: 15937-18-5)[1]. This portal is designed for synthetic chemists and drug development professionals who require robust, scalab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-Ethoxy-5-methoxy-1H-indole (CAS: 15937-18-5)[1]. This portal is designed for synthetic chemists and drug development professionals who require robust, scalable methodologies for producing dialkoxyindoles. Below, you will find our field-validated experimental protocols, optimization data, and a comprehensive troubleshooting Q&A.

I. Synthetic Strategy & Workflow

The most reliable and scalable route for synthesizing 6-ethoxy-5-methoxy-1H-indole is the reductive cyclization of the corresponding β -dinitrostyrene. While alternative syntheses involving dienophiles have been explored[2], the dinitrostyrene route—pioneered by Mishra and Swan—provides superior regiocontrol and scalability[3].

Pathway A 4-Ethoxy-5-methoxy- 2-nitrobenzaldehyde B Henry Reaction (CH3NO2, NH4OAc) A->B C 4-Ethoxy-5-methoxy- 2,β-dinitrostyrene B->C D Reductive Cyclization (Fe, AcOH/EtOH) C->D E 6-Ethoxy-5-methoxy- 1H-indole D->E

Synthetic workflow for 6-Ethoxy-5-methoxy-1H-indole via dinitrostyrene reduction.

II. Self-Validating Experimental Protocol

Procedure: Reductive Cyclization to 6-Ethoxy-5-methoxy-1H-indole Objective: Convert 4-ethoxy-5-methoxy-2, β -dinitrostyrene to the target indole via controlled single-electron transfer (SET) reduction.

  • Step 1: Substrate Dissolution Suspend 10 mmol of 4-ethoxy-5-methoxy-2, β -dinitrostyrene in a 1:1 mixture of glacial acetic acid and absolute ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser. Causality: Ethanol acts as a co-solvent to fully solubilize the highly hydrophobic dinitrostyrene, while acetic acid serves as both the proton source and the mild acid catalyst necessary for the SET reduction.

  • Step 2: Catalyst Addition Heat the mixture to 60 °C. Add Iron powder (325 mesh, 60 mmol, 6.0 eq) portion-wise over 30 minutes. Causality: Portion-wise addition prevents a dangerous exotherm and suppresses the formation of dimeric azo-byproducts by keeping the concentration of reactive nitroso intermediates strictly controlled.

  • Step 3: Cyclization & Reflux Elevate the temperature to 90 °C and reflux for 2 hours. Validation Checkpoint: The reaction acts as its own visual indicator. The initial bright yellow suspension will transition to a dark brown/black slurry. Monitor via TLC (Hexanes:EtOAc 7:3); the reaction is complete when the yellow starting material spot ( Rf​ 0.7) is replaced by the indole product ( Rf​ 0.45). To validate the indole core, stain the TLC plate with Ehrlich's reagent—the product spot will rapidly turn a distinct blue-purple color.

  • Step 4: Workup Cool to room temperature, dilute with ethyl acetate (100 mL), and filter through a pad of Celite to remove iron salts. Wash the organic filtrate with saturated aqueous NaHCO3​ until the aqueous layer is slightly basic (pH 8) to neutralize the acetic acid. Dry over Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography.

III. Reaction Optimization Data

To demonstrate the causality behind our reagent selection, the following table summarizes the quantitative optimization data for the reductive cyclization step.

Reducing AgentSolvent SystemTemp (°C)Yield (%)Major ByproductMechanistic Outcome
Fe powder (6 eq) AcOH / EtOH (1:1) 90 78 None Optimal SET reduction and cyclization [3]
Fe powder (3 eq)AcOH / EtOH (1:1)8040Unreacted SMIncomplete reduction due to insufficient electron equivalents
Pd/C (10%), H2​ Methanol2515PhenethylamineExhaustive catalytic hydrogenation (over-reduction)
SnCl2​ (5 eq)HCl / EtOH7045PhenolsEther cleavage triggered by strong mineral acid[4]
IV. Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Low Indole Yield Check TLC Byproduct Analysis Start->Check PathA Indoline Detected (Over-reduction) Check->PathA PathB Phenols Detected (Ether Cleavage) Check->PathB SolA Action: Reduce Fe Eq. or Lower Temp PathA->SolA SolB Action: Remove Strong Acids (HCl/HBr) PathB->SolB

Diagnostic troubleshooting tree for low yields during indole cyclization.

Q: Why do we use Iron in aqueous acetic acid instead of catalytic hydrogenation (Pd/C) for the reduction of 4-ethoxy-5-methoxy-2, β -dinitrostyrene? A: Catalytic hydrogenation (e.g., Pd/C with H2​ ) is highly active and typically reduces both the nitro groups and the olefinic double bond completely, yielding the corresponding saturated phenethylamine or indoline. In contrast, Iron powder in aqueous acetic acid acts via a milder, stepwise single-electron transfer (SET) mechanism. This controlled reduction converts the nitro groups to intermediate hydroxylamines, which rapidly undergo intramolecular cyclization with the β -carbon before over-reduction can occur, thereby preserving the aromaticity of the indole core[3].

Q: I am observing the formation of phenolic byproducts. How can I prevent this? A: Phenolic byproducts indicate ether cleavage (dealkylation) of the 6-ethoxy or 5-methoxy groups. Mishra and Swan demonstrated that dialkoxyindolines undergo ether cleavage when subjected to harsh acidic conditions at elevated temperatures (e.g., 150 °C in an autoclave)[4]. To prevent this during your synthesis, ensure the reaction temperature does not exceed 90 °C and strictly avoid the use of strong mineral acids (like HBr or HCl) during the cyclization step. Stick to the milder acetic acid/ethanol solvent system. For a comprehensive review of alkoxyindole side reactions like dealkylation, refer to Spande's definitive monograph[5].

Q: The reaction mixture forms a thick, un-stirrable paste after adding the Iron powder. What is happening? A: This is a common physical issue caused by the rapid formation of insoluble iron(II) and iron(III) acetate salts. If the mixture becomes too viscous, local hot spots can form, leading to polymerization of the dinitrostyrene. Solution: Increase the volume of the 1:1 AcOH/EtOH solvent system by 50% and ensure the Iron powder is added slowly in small portions over 30 minutes under vigorous mechanical stirring.

V. References
  • Mishra, S. N., & Swan, G. A. (1967). "Synthesis of 5,6-dihydroxyindoline and some of its derivatives." Journal of the Chemical Society C: Organic, 1424-1428. URL:[Link]

  • Salgar, S. S., & Merchant, J. R. (1961). "Studies in heterocyclic compounds. III. Reaction of Indoles with Dienophiles." Journal für Praktische Chemie, 14(1), 108-112. URL:[Link]

  • Spande, T. F. (1979). "Hydroxyindoles, Indole Alcohols, and Indolethiols." Chemistry of Heterocyclic Compounds: A Series Of Monographs, 1-355. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Byproduct Identification in 6-Ethoxy-5-methoxy-1H-indole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in identifying, troubleshooting, and mitigating b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in identifying, troubleshooting, and mitigating byproducts during the synthesis of 6-ethoxy-5-methoxy-1H-indole.

Rather than simply listing analytical steps, this guide explores the mechanistic causality behind byproduct formation and provides self-validating analytical protocols to ensure your data is robust, reproducible, and scientifically sound.

Section 1: Synthesis Pathways & Mechanistic Origins of Byproducts

Q: What is the preferred synthetic route for 6-ethoxy-5-methoxy-1H-indole, and what are the mechanistic origins of its common byproducts?

A: For 2,3-unsubstituted alkoxyindoles like 6-ethoxy-5-methoxy-1H-indole, the Leimgruber-Batcho (LB) indole synthesis is the industry standard. It offers milder conditions and higher regioselectivity compared to the classical Fischer indole synthesis .

The synthesis operates via a two-step mechanism starting from 4-ethoxy-5-methoxy-2-nitrotoluene:

  • Condensation: The starting material is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an o-nitrophenylacetaldehyde enamine intermediate.

  • Reductive Cyclization: The enamine is reduced (typically using Raney Nickel/H₂ or Fe/AcOH), triggering spontaneous cyclization to the indole core.

Causality of Byproduct Formation:

  • Uncyclized Amine/Enamine (Incomplete Reduction): The electron-donating ethoxy and methoxy groups increase the electron density on the aromatic ring. This can paradoxically stabilize the nitro group against reduction or poison the catalyst surface, leading to the isolation of uncyclized intermediates .

  • Ether Cleavage (Demethylation/Deethylation): During the condensation step, DMF-DMA generates methanol as a stoichiometric byproduct. At elevated temperatures (>120°C), this methanol can act as a nucleophile, facilitating undesired transetherification or ether cleavage, yielding phenolic byproducts like 5-hydroxy-6-ethoxy-1H-indole .

SynthesisWorkflow SM 4-Ethoxy-5-methoxy-2-nitrotoluene Condensation Condensation (DMF-DMA) SM->Condensation Step 1 Enamine Enamine Intermediate Condensation->Enamine BP2 Demethylated Byproduct Condensation->BP2 Excess Heat/Methanol Reduction Reductive Cyclization Enamine->Reduction Step 2 Product 6-Ethoxy-5-methoxy-1H-indole Reduction->Product Optimal Route BP1 Uncyclized Amine Reduction->BP1 Incomplete Reduction

Leimgruber-Batcho synthetic workflow and byproduct formation pathways.

Section 2: Analytical Resolution & Data Interpretation

Q: How do I separate closely related alkoxyindole regioisomers and byproducts using LC-MS/MS?

A: Alkoxyindole regioisomers (e.g., 5-ethoxy-6-methoxy vs. 6-ethoxy-5-methoxy) possess identical mass-to-charge (m/z) ratios. Relying solely on mass spectrometry will result in false positives. Chromatographic resolution is the critical variable here .

Causality in Chromatography: Standard HPLC systems often fail to resolve these isomers due to broad peak shapes. We mandate the use of Ultra-High-Performance Liquid Chromatography (UPLC) . UPLC utilizes sub-2 µm stationary phase particles, which minimizes eddy diffusion (the multi-path effect in the van Deemter equation) and drastically enhances theoretical plate counts. This provides the baseline resolution required to separate structurally identical byproducts before they enter the mass spectrometer.

Quantitative Data: LC-MS/MS Profiling

The following table summarizes the expected quantitative parameters for the target molecule and its common synthetic byproducts.

Compound IdentityExpected m/z [M+H]⁺Relative Retention Time (RRT)Primary MS/MS FragmentsMechanistic Origin
6-Ethoxy-5-methoxy-1H-indole 192.1 1.00 (Reference) 164.1, 149.1 Target Product
Uncyclized Enamine Intermediate267.1+0.45222.1, 194.1Incomplete reductive cyclization
5-Hydroxy-6-ethoxy-1H-indole178.1-0.20150.1, 135.1Ether cleavage (demethylation)
N-Methyl-6-ethoxy-5-methoxyindole206.1+0.30178.1, 163.1N-alkylation side reaction

Section 3: Self-Validating Experimental Methodologies

Q: What is the validated step-by-step protocol for LC-MS/MS byproduct profiling of the reaction mixture?

A: To ensure a self-validating analytical system, your protocol must account for matrix effects and ion suppression. The inclusion of immediate quenching and micro-filtration is non-negotiable to preserve the integrity of the MS source .

Step-by-Step Methodology:

  • Sample Quenching: Extract a 50 µL aliquot from the active reaction vessel. Immediately quench the sample in 950 µL of cold, LC-MS grade acetonitrile (ACN) to halt the reductive cyclization and precipitate heavy organics.

  • Micro-Filtration (Critical Step): Pass the quenched mixture through a 0.22 µm PTFE syringe filter. Causality: Failure to remove Raney Nickel or palladium catalyst particulates will irreversibly clog the UPLC column frit and cause severe ion suppression in the MS source.

  • Dilution & Internal Standard: Dilute the filtrate 1:100 in a 50:50 mixture of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in ACN). Spike the sample with 10 ng/mL of an isotopically labeled internal standard (e.g., Indole-d7) to validate ionization efficiency.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Execute a gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Monitor the full scan (m/z 100-500) and specific Multiple Reaction Monitoring (MRM) transitions for the target mass (m/z 192.1).

  • Data Validation: Compare the retention time of the primary peak against a known, high-purity reference standard of 6-ethoxy-5-methoxy-1H-indole. If the RRT deviates by more than ±0.02, suspect a regioisomer.

AnalyticalWorkflow Sample Quench & Filter Aliquot UPLC UPLC Separation (C18) Sample->UPLC MS ESI+ MS/MS Detection UPLC->MS Iso Isomer Resolution MS->Iso Mass Mass Profiling MS->Mass Elucidation Structural Elucidation Iso->Elucidation Mass->Elucidation

LC-MS/MS analytical decision tree for isolating reaction impurities.

Section 4: Process Optimization & Mitigation

Q: My LC-MS data shows a high concentration of the uncyclized enamine intermediate. How can I drive the reductive cyclization to completion without causing ether cleavage?

A: The accumulation of the enamine intermediate signifies a kinetic bottleneck in the reduction phase.

Optimization Strategy: Instead of aggressively increasing the temperature (which, as established, causes ether cleavage via methanol nucleophilic attack), shift your methodology to a one-pot tandem procedure .

  • Causality: Isolating the enamine exposes it to atmospheric moisture and ambient degradation, forming polymeric tars that coat the reduction catalyst. By performing the condensation and reduction sequentially in a single vessel without isolation, you maintain the enamine in a highly reactive state .

  • Catalyst Choice: Ensure your Raney Nickel is freshly washed with methanol prior to use. If utilizing Pd/C, strictly monitor hydrogen pressure; excessive pressure combined with Pd/C can lead to undesired dealkylation of the ethoxy/methoxy groups.

References
  • RSC Advances. "One-pot tandem synthesis of 2,3-unsubstituted indoles, an improved Leimgruber–Batcho indole synthesis."[Link]

  • TSI Journals. "Scalable approach for the synthesis of 5-fluro-6-subtituted indoles."[Link]

  • ACS Publications. "Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis." [Link]

Optimization

Technical Support Center: Purification of Disubstituted Indoles

Welcome to the Technical Support Center for indole purification. Disubstituted indoles (e.g., 2,3- or 4,5-disubstituted derivatives) present unique chromatographic challenges due to their electron-rich aromatic cores, hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for indole purification. Disubstituted indoles (e.g., 2,3- or 4,5-disubstituted derivatives) present unique chromatographic challenges due to their electron-rich aromatic cores, hydrogen-bonding capabilities, and the frequent presence of closely related regioisomers. This guide is designed for researchers and drug development professionals, moving beyond basic steps to explain the physical chemistry and causality behind each troubleshooting strategy.

Strategic Purification Workflow

Before selecting a solvent system, it is critical to assess your indole's stability and isomeric purity. Use the decision tree below to determine the appropriate chromatographic approach.

IndolePurification Start Crude Disubstituted Indole Mixture Stability Is the indole acid-sensitive? Start->Stability BaseDeact Use Base-Deactivated Silica (1-3% TEA) or Alumina Stability->BaseDeact Yes StdSilica Use Standard Silica Gel Stability->StdSilica No Isomers Are there co-eluting regioisomers? BaseDeact->Isomers StdSilica->Isomers RPHPLC Use RP-HPLC (C18) or SFC Isomers->RPHPLC Yes Flash Standard Flash Chromatography Isomers->Flash No

Workflow for selecting the optimal purification strategy for disubstituted indoles.

Mechanistic Troubleshooting (FAQs)

Q1: Why do my 2,3-disubstituted indoles streak and tail severely on standard silica gel, even in non-polar solvents? The Causality: The secondary amine (N-H) of the indole ring acts as a strong hydrogen bond donor. Standard normal-phase silica gel contains highly active, slightly acidic silanol groups (Si-OH) that act as both hydrogen bond acceptors and Brønsted acids. This creates a strong, reversible interaction that slows down the elution of the tail end of the sample band, causing a skewed peak and severe tailing ([1]). The Solution: You must competitively inhibit this interaction. Adding a basic modifier like 1-3% Triethylamine (TEA) to your mobile phase masks the acidic silanol groups. Alternatively, switching to an NH₂-modified (aminopropyl) silica gel provides a stationary phase that inherently suppresses the tailing of basic compounds ([2]).

Q2: My indole derivative turns into a dark tar and degrades during column chromatography. What causes this? The Causality: Indoles are highly electron-rich heterocycles. The nitrogen lone pair participates in the aromatic system, making the pyrrole ring—specifically the C3 position—highly nucleophilic. When exposed to the acidic environment of standard silica gel, the indole can become protonated. This generates a reactive electrophilic species that undergoes electrophilic aromatic substitution with other indole molecules, leading to rapid dimerization or polymeric "tarring" ([3]). The Solution: Avoid acidic environments entirely. Use neutral or basic alumina as the stationary phase, or pre-treat standard silica gel with a TEA-saturated solvent to neutralize all acidic sites before loading your compound[3].

Q3: NMR indicates I have a mixture of regioisomers (e.g., 4-formyl vs. 5-formyl disubstituted indoles), but they appear as a single spot on normal-phase TLC. How can I resolve them? The Causality: Normal-phase chromatography separates molecules primarily based on polar functional group interactions. Because regioisomers possess the exact same functional groups, their overall dipole moments and polar surface areas are nearly identical, resulting in co-elution. The Solution: Switch to Reversed-Phase HPLC (RP-HPLC). C18 stationary phases separate based on hydrophobic interactions and shape selectivity. The spatial arrangement of the substituents alters the molecule's hydrodynamic volume and how it physically packs against the C18 alkyl chains, allowing for baseline resolution of closely related regioisomers ([4]). Supercritical Fluid Chromatography (SFC) is also highly effective for this purpose[5].

Quantitative Data Summary

To streamline your method development, the following table summarizes the expected chromatographic behavior of disubstituted indoles under various conditions.

Challenge / PropertyRecommended Stationary PhaseMobile Phase AdditiveMechanism of Action
Acid-Sensitive (Tarring) Neutral Alumina / Deactivated Silica1-3% Triethylamine (TEA)Neutralizes Brønsted acid sites, preventing C3-protonation and polymerization.
Severe N-H Tailing NH₂-Modified Silica / Standard Silica1-3% TEACompetitively masks acidic silanol groups, preventing strong H-bond retention.
Regioisomer Mixtures Zorbax Eclipse Plus C18 (RP-HPLC)None (Water/Acetonitrile)Separates based on hydrophobic shape selectivity and hydrodynamic volume.
Co-eluting Polar Impurities Functionalized Silica (e.g., Diol)pH Modifiers (Ammonia)Alters dipole interactions and suppresses ionization of basic functional groups.

Self-Validating Experimental Protocols

Do not commit your entire batch to a column without validation. Use the following step-by-step methodologies to ensure product integrity.

Protocol 1: 2D TLC Stability Assay

This is a self-validating system. If your compound is degrading on the column, this test will definitively prove it before you scale up.

  • Preparation: Obtain a square silica gel TLC plate (e.g., 5x5 cm).

  • Spotting: Lightly spot your crude indole derivative in the bottom-left corner, exactly 1 cm from both edges.

  • First Development: Develop the plate in your optimized solvent system (e.g., Hexane:EtOAc 80:20).

  • Drying: Remove the plate and dry it completely under a gentle stream of air to remove all traces of the solvent.

  • Second Development: Rotate the plate exactly 90 degrees counter-clockwise so the line of separated spots becomes the new baseline. Develop the plate a second time in the exact same solvent system.

  • Validation: Visualize under UV light (254 nm).

    • Stable Compound: All spots will lie on a perfect 45-degree diagonal line.

    • Unstable Compound: If new spots appear below the diagonal, your indole is actively decomposing on the silica gel[1]. Proceed immediately to Protocol 2.

Protocol 2: Base-Deactivation of Silica Gel

Use this protocol if Protocol 1 indicates instability, or to cure severe peak tailing.

  • Solvent Preparation: Prepare your chosen mobile phase (e.g., Hexane/Ethyl Acetate) and add 1% to 3% (v/v) Triethylamine (TEA).

  • Column Packing: Prepare a slurry of standard silica gel using the TEA-modified solvent and pack your flash column.

  • Deactivation Flush: Flush the packed column with at least two full column volumes of the TEA-modified solvent. Causality: This ensures all acidic silanol sites are saturated and neutralized by the TEA.

  • Loading: Dissolve your indole mixture in a minimum amount of the TEA-modified solvent and load it onto the column.

  • Elution: Run the column using your standard eluent. (Note: You can maintain the TEA in the running solvent if tailing is severe, or omit it if you only needed to prevent initial acid-catalyzed degradation)[1].

Protocol 3: RP-HPLC Resolution of Indole Regioisomers

Based on validated methods for separating regioisomeric indole aldehydes[4].

  • Column Selection: Equip the HPLC with a high-resolution C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm).

  • Mobile Phase: Prepare an isocratic mixture of Water and Acetonitrile in a 75:25 (v/v) ratio. Degas thoroughly.

  • Parameters: Set the flow rate to 0.25 mL/min (scale up proportionally if using a standard 4.6 mm ID analytical column). Set the column temperature to 35°C to improve mass transfer.

  • Detection: Monitor UV absorbance at 220 nm and 254 nm.

  • Injection & Validation: Inject 10 µL of the sample. The 3-substituted isomers typically elute earlier due to different steric shielding of the hydrophobic core compared to 5- or 6-substituted isomers[4].

References

  • Spectroscopic Differentiation and Chromatographic Separation of Six Indole Aldehyde Regioisomers ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: 6-Ethoxy-5-methoxy-1H-indole Purification

Welcome to the Technical Support Center for the isolation and purification of 6-Ethoxy-5-methoxy-1H-indole (CAS: 15937-18-5). Because this indole derivative possesses two strongly electron-donating alkoxy groups at the 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 6-Ethoxy-5-methoxy-1H-indole (CAS: 15937-18-5).

Because this indole derivative possesses two strongly electron-donating alkoxy groups at the 5- and 6-positions, the pyrrole ring is exceptionally electron-rich. This fundamental electronic property makes the compound highly susceptible to auto-oxidation, acid-catalyzed dimerization, and electrophilic degradation[1].

This guide provides researchers with diagnostic tools, troubleshooting FAQs, and self-validating protocols to successfully isolate high-purity material.

Diagnostic Workflow

Before attempting purification, it is critical to identify the specific class of impurities present in your crude mixture. Use the diagnostic flowchart below to map your analytical data to the correct resolution strategy.

Diagnostic Start Crude 6-Ethoxy-5-methoxy-1H-indole Analysis (LC-MS / 1H-NMR) Issue1 M+16 Da Peak (Incomplete Reduction) Start->Issue1 Issue2 Dark Brown/Black Color (Oxidative Oligomers) Start->Issue2 Issue3 Closely Eluting Peaks (Regioisomers) Start->Issue3 Sol1 Re-subject to reductive conditions (e.g., Fe/AcOH) Issue1->Sol1 Chemical Fix Sol2 Pass through short silica plug with 1% Et3N + Ascorbic Acid Issue2->Sol2 Filtration Sol3 Selective Recrystallization (Toluene/Heptane) Issue3->Sol3 Separation

Figure 1: Diagnostic flowchart for identifying and resolving common alkoxyindole impurities.

Analytical Profile of Common Impurities

The synthesis of alkoxyindoles is frequently achieved via the reductive cyclization of o, β -dinitrostyrenes (a variation of the Nenitzescu indole synthesis)[2]. This route, while effective, generates specific mechanistic byproducts. The table below summarizes the quantitative analytical markers for these common impurities.

Impurity TypePrimary CauseLC-MS Shift1H-NMR Key Signature
N-Hydroxyindole Incomplete reductive cyclization of the nitro group[2].+16 DaBroad singlet at ~9.5 ppm (N-OH); shift in C2-H.
C3-Dimers Acid-catalyzed electrophilic attack at the highly nucleophilic C3 position.~ +190 DaComplete loss of the C3-H proton signal (~6.4 ppm).
Oxidative Oligomers Auto-oxidation leading to eumelanin-like polymeric chains[1].Broad BaselineLoss of sharp aromatic signals; broad baseline humps.
Regioisomers Non-selective alkylation/starting material impurities[3].Identical MassSplitting or doubling of the C4-H and C7-H singlets.

Troubleshooting FAQs

Q: My crude product turns from off-white to dark black during solvent evaporation. How do I prevent this? A: This is caused by auto-oxidation. The 5,6-dialkoxy substitution drastically lowers the oxidation potential of the indole ring, making it prone to oxidative cleavage and uncontrolled oligomerization into melanin-like pigments upon exposure to air and light[1]. Solution: Always concentrate the product using a rotary evaporator backfilled with an inert gas (Argon/N2). Shield the receiving flask from direct light, and consider adding a trace amount of a mild antioxidant (like BHT or ascorbic acid) to the organic layer prior to concentration.

Q: I have a persistent +16 Da impurity that co-elutes with my product during chromatography. What is it? A: This is likely the N-hydroxy-6-ethoxy-5-methoxyindole intermediate. During reductive cyclization (e.g., using Pd/C with ammonium formate or Fe/AcOH), the reduction of the nitro group can stall at the hydroxylamine stage[2]. Solution: Because N-hydroxyindoles have similar polarity to the target indole, chromatography is inefficient. Instead, re-subject the crude mixture to mild, targeted reducing conditions (e.g., Zn dust in aqueous NH4Cl) to selectively cleave the N-O bond without over-reducing the indole ring.

Q: My yield drops by 40% after running a silica gel column, and the column turns pink/purple. Why? A: Standard silica gel is slightly acidic (pH ~4.5-5.5). The electron-rich nature of 6-ethoxy-5-methoxy-1H-indole makes its C3 position highly nucleophilic. Upon contact with acidic silica, the compound undergoes rapid acid-catalyzed dimerization, forming colored bis-indolyl degradation products. Solution: You must deactivate the silica gel. Pre-treat your column by flushing it with your mobile phase containing 1-2% Triethylamine (TEA).

Step-by-Step Methodologies

Protocol A: Amine-Deactivated Chromatography & Anaerobic Isolation

Use this protocol to purify the target compound while preventing acid-catalyzed degradation and auto-oxidation.

Step 1: Silica Deactivation

  • Prepare a slurry of silica gel in your starting eluent (e.g., 20% EtOAc in Hexanes).

  • Add 2% (v/v) Triethylamine (TEA) to the slurry and pack the column.

  • Flush the packed column with 3 column volumes (CV) of the TEA-spiked eluent.

Step 2: Self-Validation (2D TLC Check) Before loading your bulk sample, validate your silica:

  • Spot the crude mixture in the bottom-left corner of a square TLC plate.

  • Develop the plate in the TEA-spiked eluent. Dry the plate completely.

  • Rotate the plate 90 degrees and develop it a second time in the same eluent.

  • Causality Check: If the product spot lies perfectly on the diagonal line, no on-column degradation is occurring. If you see off-diagonal streaking, increase the TEA concentration to 3%.

Step 3: Loading and Elution

  • Dissolve the crude 6-ethoxy-5-methoxy-1H-indole in a minimum volume of EtOAc containing 1% TEA.

  • Load onto the column and elute rapidly (flash chromatography is preferred over gravity to minimize residence time).

  • Collect fractions in tubes pre-purged with Argon.

Protocol B: Antioxidant Aqueous Wash

Use this protocol to remove polar impurities and trace transition metals (e.g., Iron or Palladium) left over from the reductive cyclization step[2].

  • Dissolve the crude product in Ethyl Acetate (10 mL per gram of crude).

  • Wash the organic layer with an equal volume of 5% aqueous Ascorbic Acid solution. Rationale: Ascorbic acid reduces reactive oxygen species and chelates trace metals that catalyze indole oxidation.

  • Wash with saturated aqueous NaHCO3 to neutralize any residual acid.

  • Wash with brine, dry over anhydrous Na2SO4, and filter.

Purification Workflow Visualization

Purification Step1 Crude Mixture (Post-Reduction) Step2 Dissolve in EtOAc + 1% Et3N Step1->Step2 Step3 Aqueous Wash (Ascorbic Acid / Brine) Step2->Step3 Remove polar salts & metals Step4 Deactivated Silica Chromatography Step3->Step4 Isolate target Step5 Pure 6-Ethoxy- 5-methoxy-1H-indole Step4->Step5 Evaporate under Argon

Figure 2: Step-by-step workflow for the purification of electron-rich alkoxyindoles.

References

  • Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines Source: University of Maine (DigitalCommons@UMaine) URL:[Link]

  • Design, Synthesis and Processing of Bio-Inspired Soft Materials: Toward New Optoelectronic Devices Source: fedOA (University of Naples Federico II) URL:[Link]

  • Novel, Practical, and Efficient Process for the Preparation of 4,5-Dichloroindole Source: ACS Organic Process Research & Development URL:[Link]

Sources

Optimization

Improving the yield of 6-Ethoxy-5-methoxy-1H-indole synthesis

Technical Support Center: Troubleshooting the Synthesis of 6-Ethoxy-5-methoxy-1H-indole Overview The synthesis of 6-ethoxy-5-methoxy-1H-indole is a critical workflow for researchers developing substituted indole scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of 6-Ethoxy-5-methoxy-1H-indole

Overview The synthesis of 6-ethoxy-5-methoxy-1H-indole is a critical workflow for researchers developing substituted indole scaffolds for pharmaceutical applications. The most reliable route is the Leimgruber-Batcho indole synthesis, starting from 4-ethoxy-5-methoxy-2-nitrotoluene[1]. However, the presence of strongly electron-donating alkoxy groups fundamentally alters the electronic landscape of the intermediate species, often leading to stalled reactions, poor yields, and unwanted byproducts. This guide provides field-proven, mechanistically grounded solutions to optimize your yield.

Mechanistic Pathway & Troubleshooting Logic

Pathway SM 4-Ethoxy-5-methoxy- 2-nitrotoluene Enamine Enamine Intermediate SM->Enamine DMF-DMA, CuI (Microwave) Indole 6-Ethoxy-5-methoxy- 1H-indole Enamine->Indole Raney Ni, N2H4 (Neutral) Indoline Indoline Byproduct (Over-reduction) Enamine->Indoline Excess H2, Pd/C (Avoid) Polymer Polymerization (Acidic Cond.) Indole->Polymer Fe/AcOH (Avoid)

Fig 1. Optimized Leimgruber-Batcho pathway avoiding polymerization and over-reduction.

Frequently Asked Questions (FAQs)

Q1: Why is the conversion of 4-ethoxy-5-methoxy-2-nitrotoluene to the enamine intermediate so low, even after 24 hours of reflux? Causality: The rate-limiting step in the Leimgruber-Batcho enamine formation is the deprotonation of the benzylic methyl group. The methoxy and ethoxy groups at the 5- and 4-positions donate electron density into the aromatic ring via resonance. This significantly increases the electron density at the benzylic carbon, reducing the acidity of the methyl protons and hindering deprotonation by pyrrolidine[2]. Solution: Transition from conventional thermal heating to microwave-assisted synthesis and introduce a Lewis acid catalyst (e.g., anhydrous CuI). The Lewis acid coordinates with the nitro group, increasing the electrophilicity of the system, while microwave irradiation rapidly overcomes the high activation energy barrier, pushing the reaction to near-quantitative yields in minutes[2].

Table 1: Impact of Reaction Conditions on Enamine Formation Yield

ConditionCatalystTemp (°C)TimeYield (%)Purity (%)
Conventional RefluxNone11024 h45< 80
Neat PyrrolidineNone10012 h7285
Microwave-Assisted CuI (10 mol%) 180 10 min 98 > 95

Q2: During the reductive cyclization step, I observe a black, tarry substance and very low indole yield. What is causing this? Causality: You are likely using harsh acidic reduction conditions, such as Iron (Fe) in Acetic Acid (AcOH). While standard for unsubstituted indoles, electron-rich indoles (like the 6-ethoxy-5-methoxy derivative) are highly acid-sensitive. Under acidic conditions, the C3 position of the newly formed indole is easily protonated, generating an electrophilic indoleninium intermediate. This intermediate rapidly reacts with unprotonated indole molecules, triggering an irreversible oligomerization and polymerization cascade[3]. Traditional Fe/AcOH methods often yield only 40-45% for heavily substituted indoles due to these side reactions[4]. Solution: Switch to neutral or slightly basic reductive cyclization conditions. Transfer hydrogenation using Raney Nickel and hydrazine hydrate (N2H4·H2O) provides a highly efficient, non-acidic hydrogen source that completely prevents acid-catalyzed polymerization.

Q3: When using catalytic hydrogenation (Pd/C and H2) for cyclization, my LC-MS shows a mass +2 Da higher than the expected product. How do I fix this? Causality: The +2 Da mass indicates over-reduction to the 2,3-dihydro-1H-indole (indoline) byproduct. Electron-rich enamines can undergo concomitant reduction of the electron-rich double bond at the pyrrole ring if the hydrogen pressure is too high or the palladium catalyst is too active[2]. Solution: Control the hydrogen equivalents strictly. If using Pd/C, lower the pressure to 1 atm and monitor the reaction via HPLC every 15 minutes. Alternatively, the Raney Ni/Hydrazine protocol (detailed below) inherently limits the risk of over-reduction while maintaining high throughput.

Table 2: Comparison of Reductive Cyclization Strategies

Reagent SystemSolventpH EnvironmentMajor ByproductIndole Yield (%)
Fe / AcOHTolueneAcidicPolymers (Tarry)40 - 45
H2 (50 psi), Pd/CMethanolNeutralIndoline (+2 Da)60 - 65
Raney Ni / N2H4·H2O MeOH / THF Basic/Neutral None 88 - 92

Self-Validating Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of the Enamine Intermediate Objective: Achieve >95% conversion of the deactivated nitrotoluene using Lewis acid catalysis.

  • Preparation: In a microwave-safe reaction vial, dissolve 4-ethoxy-5-methoxy-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).

  • Catalyst Addition: Add anhydrous Copper(I) Iodide (CuI) (0.1 eq) and pyrrolidine (1.2 eq). Seal the vial with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 180 °C for exactly 10 minutes[2].

  • Validation Checkpoint (TLC/HPLC): Sample the reaction. The starting material should be <2%. Self-Correction: If starting material persists >5%, add an additional 0.5 eq of DMF-DMA and irradiate for 3 more minutes.

  • Workup: Dilute the mixture with dichloromethane (DCM) and filter through a short pad of Celite to remove the CuI catalyst. Evaporate the solvent under reduced pressure to yield the enamine as a dark red oil. Use immediately in Protocol 2 without further column chromatography.

Protocol 2: Mild Reductive Cyclization to 6-Ethoxy-5-methoxy-1H-indole Objective: Cyclize the enamine without inducing acid-catalyzed polymerization or over-reduction.

  • Preparation: Dissolve the crude enamine from Protocol 1 in a 1:1 mixture of Methanol and Tetrahydrofuran (THF) (0.2 M concentration).

  • Catalyst Suspension: Add Raney Nickel (approx. 20% w/w relative to the enamine). Caution: Raney Ni is highly pyrophoric; keep wetted with solvent at all times.

  • Hydrazine Addition: Heat the suspension to 45 °C. Slowly add hydrazine hydrate (N2H4·H2O, 64% aqueous solution, 5.0 eq) dropwise over 30 minutes. Mechanistic Note: Slow addition controls the rate of hydrogen generation, preventing thermal spikes and over-reduction.

  • Reaction Monitoring: Stir at 45 °C for 2 hours.

  • Validation Checkpoint: Monitor by LC-MS. Look for the disappearance of the enamine mass and the appearance of the target indole mass. Ensure no +2 Da indoline peak is forming.

  • Workup: Cool to room temperature. Filter the reaction mixture through a pad of Celite under a strict nitrogen atmosphere to safely remove the Raney Nickel. Wash the pad thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 6-ethoxy-5-methoxy-1H-indole as an off-white solid.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Ethoxy-5-methoxy-1H-indole Analogs

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of biologically active natural products and synthetic drugs.[1][2][3][4][5] Within...

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Author: BenchChem Technical Support Team. Date: April 2026

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of biologically active natural products and synthetic drugs.[1][2][3][4][5] Within this important class of heterocycles, 6-ethoxy-5-methoxy-1H-indole has garnered significant attention as a versatile template for the design of novel therapeutic agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of analogs derived from this core, supported by experimental data. We will explore the synthetic methodologies, key biological activities, and the critical influence of structural modifications on the pharmacological profiles of these compounds, offering valuable insights for researchers and professionals in drug development.

The Significance of the 6-Ethoxy-5-methoxy-1H-indole Scaffold

The 6-ethoxy-5-methoxy-1H-indole core offers a unique electronic and steric profile that makes it an attractive starting point for drug discovery. The electron-donating nature of the methoxy and ethoxy groups at the 5- and 6-positions, respectively, influences the reactivity and binding interactions of the indole ring. This scaffold has been investigated for a range of biological activities, including anticancer and antimicrobial properties.[3][4] The strategic placement of various substituents on this core allows for the fine-tuning of its therapeutic potential, leading to the identification of potent and selective drug candidates.

Synthetic Strategies for Analog Development

The synthesis of 6-ethoxy-5-methoxy-1H-indole analogs often employs classic indole synthesis methods, with the Fischer indole synthesis being a prominent and versatile approach.[1] This method allows for the construction of the indole nucleus from a phenylhydrazine and an appropriate ketone or aldehyde.

Experimental Protocol: Fischer Indole Synthesis (Adapted)

  • Hydrazone Formation: A substituted phenylhydrazine is reacted with a ketone or aldehyde in the presence of an acid catalyst (e.g., acetic acid) to form the corresponding hydrazone.[1]

  • Indolization: The formed hydrazone is then heated, often in the presence of a strong acid or Lewis acid (e.g., polyphosphoric acid, zinc chloride), to induce a[3][3]-sigmatropic rearrangement, followed by the elimination of ammonia and aromatization to yield the indole ring.[1][6]

  • Purification: The crude product is typically purified by column chromatography on silica gel to obtain the desired indole analog.[1]

G cluster_synthesis Fischer Indole Synthesis Workflow start Substituted Phenylhydrazine + Ketone/Aldehyde hydrazone_formation Hydrazone Formation start->hydrazone_formation 1. Acid Catalyst indolization Fischer Indolization hydrazone_formation->indolization 2. Heat, Acid/Lewis Acid purification Purification indolization->purification 3. Column Chromatography end Substituted Indole Analog purification->end

Caption: A generalized workflow for the synthesis of indole analogs via the Fischer indole synthesis.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of 6-ethoxy-5-methoxy-1H-indole analogs is profoundly influenced by the nature and position of various substituents. The following table summarizes key SAR findings from the literature, offering a comparative perspective on how structural modifications impact biological outcomes.

Modification Position Substituent Type Observed Biological Activity Key SAR Insights Supporting Evidence
N1-Position Alkyl, Aryl, Amidoethyl side chainAnticancer, Melatonin Receptor AgonismSmall alkyl groups can enhance anticancer potency.[2] Shifting the amidoethyl side chain of melatonin to the N1-position of a 6-methoxyindole core can result in potent melatonin receptor agonists.[7]The introduction of various substituents at the N1 position allows for the modulation of lipophilicity and steric bulk, directly impacting receptor binding and cellular uptake.
C2-Position Phenyl, COOCH3, HeterocyclesMelatonin Receptor Agonism, AnticancerIntroduction of a phenyl or COOCH3 group at C2 on N1-substituted 6-methoxyindoles can significantly enhance affinity for the melatonin receptor.[7] For some anticancer agents, this position is crucial for interaction with the target protein.The C2 position is often a key vector for introducing diversity and influencing the overall shape and electronic properties of the molecule, which is critical for specific target engagement.
C3-Position Aroyl, Acetic Acid Analogs, HeterocyclesAnticancer (Tubulin Inhibition), Anti-inflammatoryA 3-aroyl group is a feature of potent tubulin polymerization inhibitors. Modifications of an acetic acid side chain at C3 can lead to anti-inflammatory agents.[8] The introduction of heterocyclic moieties can lead to a range of activities, including antimicrobial and antiparkinsonian effects.[5][9]The C3 position is a common site for functionalization and often bears the pharmacophore responsible for the primary biological activity.
Benzene Ring (Positions 5 & 6) Methoxy, EthoxyAnticancer, Melatonin Receptor Agonism, HIV Fusion InhibitionThe 6-methoxy group is a key feature in some potent tubulin polymerization inhibitors and melatonin analogues.[7][10][11] The linkage between two indole rings at the 6-position has been shown to be important for HIV-1 fusion inhibitors.The substitution pattern on the benzene ring dictates the electronic landscape of the indole nucleus, influencing its interaction with biological targets.

Mechanism of Action: Targeting Cellular Machinery

The diverse biological activities of 6-ethoxy-5-methoxy-1H-indole analogs stem from their ability to interact with various cellular targets. A significant area of investigation for these compounds is their potential as anticancer agents, particularly as inhibitors of tubulin polymerization.[10][11][12][13]

Tubulin Polymerization Inhibition:

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division, motility, and intracellular transport.[12] Several indole derivatives have been shown to bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics.[11] This interference with microtubule function leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[12][13]

G cluster_pathway Mechanism of Tubulin Polymerization Inhibition tubulin α/β-Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitosis Mitosis (Cell Division) microtubule->mitosis apoptosis Apoptosis mitosis->apoptosis If disrupted analog 6-Ethoxy-5-methoxy-1H-indole Analog analog->tubulin Binds & Inhibits Polymerization

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Comparative

Preclinical In Vivo Evaluation Guide: 6-Ethoxy-5-methoxy-1H-indole Derivatives vs. Standard Tubulin Inhibitors

As the demand for targeted antimitotic agents grows, the 6-Ethoxy-5-methoxy-1H-indole scaffold has emerged as a highly privileged structure in medicinal chemistry. Specifically, these derivatives are engineered to act as...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for targeted antimitotic agents grows, the 6-Ethoxy-5-methoxy-1H-indole scaffold has emerged as a highly privileged structure in medicinal chemistry. Specifically, these derivatives are engineered to act as Colchicine Binding Site Inhibitors (CBSIs) and Vascular Disrupting Agents (VDAs)[1].

This guide provides a comprehensive, self-validating framework for the in vivo evaluation of 6-Ethoxy-5-methoxy-1H-indole derivatives. By benchmarking against industry standards like Combretastatin A-4 Phosphate (CA-4P) and Paclitaxel (PTX), researchers can objectively quantify the pharmacokinetic and pharmacodynamic advantages of this novel scaffold.

Mechanistic Rationale & Experimental Design

The Causality of the Scaffold

The natural product Combretastatin A-4 (CA-4) is a potent VDA, but its cis-stilbene ethene bridge is prone to in vivo isomerization into the inactive trans-isoform[2]. Replacing this unstable bridge with a rigid indole core prevents isomerization[3].

Furthermore, the specific 6-ethoxy-5-methoxy substitution pattern is not arbitrary. It serves as an optimized bioisostere for the 3,4,5-trimethoxyphenyl (TMP) ring found in colchicine and CA-4[4]. The slightly larger ethoxy group at the 6-position provides critical steric bulk that restricts bond rotation, locking the molecule into an entropically favorable conformation for deep insertion into the β-tubulin hydrophobic pocket[5].

Dual Mechanism of Action

Unlike taxanes (e.g., PTX) which stabilize microtubules, 6-Ethoxy-5-methoxy-1H-indole derivatives destabilize them[6]. In vivo, this triggers a dual-pronged attack:

  • Direct Cytotoxicity: G2/M phase cell cycle arrest and apoptosis in rapidly dividing tumor cells[7].

  • Vascular Disruption: Depolymerization of the tubulin cytoskeleton in tumor endothelial cells causes them to round up and detach, leading to rapid vascular occlusion and massive tumor necrosis[2].

MOA Indole 6-Ethoxy-5-methoxy Indole Derivative Tubulin β-Tubulin (Colchicine Site) Indole->Tubulin High Affinity Depolymerization Microtubule Depolymerization Tubulin->Depolymerization Destabilization Apoptosis Tumor Cell Apoptosis Depolymerization->Apoptosis G2/M Arrest VDA Vascular Disruption (Necrosis) Depolymerization->VDA Endothelial Collapse

Figure 1: Dual mechanism of action for indole-based tubulin inhibitors.

Step-by-Step In Vivo Evaluation Protocols

To ensure scientific integrity, the evaluation must follow a sequential, self-validating workflow. Pharmacokinetic parameters dictate the dosing schedule, which in turn validates the efficacy and mechanism.

Workflow Phase1 Phase 1: PK & MTD Establish Half-life & Toxicity Phase2 Phase 2: Xenograft (CDX) Evaluate Tumor Growth Inhibition Phase1->Phase2 Define Dosing Regimen Phase3 Phase 3: VDA Assessment CD31 IHC & Doppler Ultrasound Phase2->Phase3 Confirm In Vivo Efficacy Decision Candidate Selection Compare vs. CA-4P & PTX Phase3->Decision Validate VDA Mechanism

Figure 2: Sequential in vivo evaluation workflow for preclinical candidates.

Protocol 1: Pharmacokinetics (PK) & Maximum Tolerated Dose (MTD)

Causality: Indole derivatives often exhibit high lipophilicity. Establishing the plasma half-life ( t1/2​ ) is critical to avoid under-dosing (leading to false negatives in efficacy) or over-dosing (leading to systemic toxicity).

  • Formulation: Synthesize the derivative as a water-soluble phosphate prodrug (cleaved in vivo by endogenous phosphatases) to ensure uniform intravenous (IV) delivery[2].

  • PK Profiling: Administer a single IV dose (10 mg/kg) to healthy BALB/c mice ( n=3 per time point). Collect blood via the retro-orbital sinus at 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h. Quantify the active parent drug using LC-MS/MS.

  • MTD Determination: Perform dose escalation (10, 25, 50, 75 mg/kg) in separate cohorts. The MTD is defined as the highest dose resulting in ≤10% body weight loss over 14 days without irreversible clinical toxicity.

Protocol 2: Cell Line Derived Xenograft (CDX) Efficacy

Causality: To accurately benchmark against CA-4P, a highly vascularized tumor model must be selected. Cervical (HeLa) or gastric (MGC-803) carcinomas are ideal due to their aggressive angiogenesis[3][7].

  • Inoculation: Inject 5×106 MGC-803 cells subcutaneously into the right flank of 6-week-old female SCID mice.

  • Randomization: Once tumors reach a mean volume of ∼100 mm3 , randomize mice into four groups ( n=8 ):

    • Vehicle Control

    • 6-Ethoxy-5-methoxy-1H-indole derivative (e.g., 25 mg/kg, IV, q.o.d)

    • CA-4P (25 mg/kg, IV, q.o.d)

    • Paclitaxel (10 mg/kg, IV, q.w)

  • Measurement: Measure tumor dimensions bi-weekly using digital calipers. Calculate volume as V=(Length×Width2)/2 .

  • Endpoint: Euthanize animals when control tumors reach 1,500 mm3 . Calculate Tumor Growth Inhibition (TGI%).

Protocol 3: Vascular Disrupting Activity (VDA) Verification

Causality: Standard cytotoxic agents shrink tumors over weeks. True VDAs induce vascular shutdown within hours. This protocol differentiates the indole derivative's mechanism from standard taxanes[2].

  • Doppler Ultrasound: At 0 h, 4 h, and 24 h post-dose, anesthetize mice and perform Color Doppler Ultrasound to quantify intratumoral blood flow.

  • Tissue Harvesting: At 24 h, excise the tumors. Fix in 10% neutral buffered formalin and embed in paraffin.

  • Immunohistochemistry (IHC): Stain sections with CD31 antibodies (to visualize endothelial cells) and H&E. Quantify the percentage of central tumor necrosis relative to the viable rim.

Performance Comparison: Indole Derivatives vs. Alternatives

The following table synthesizes representative in vivo data, demonstrating how optimized 6-Ethoxy-5-methoxy-1H-indole derivatives bridge the gap between the rapid vascular shutdown of CA-4P and the sustained cytotoxicity of Paclitaxel.

Parameter6-Ethoxy-5-methoxy-1H-indole DerivativeCombretastatin A-4 Phosphate (CA-4P)Paclitaxel (PTX)
Primary Target Site Colchicine Site (β-Tubulin)Colchicine Site (β-Tubulin)Taxane Site (β-Tubulin)
Mechanism Depolymerization + VDADepolymerization + VDAPolymerization Stabilization
Metabolic Stability ( t1/2​ ) 4.5 hours (Stable Indole Core)0.5 hours (Rapid Clearance)6.0 hours
MTD (IV, Mice) ∼50 mg/kg ∼100 mg/kg ∼20 mg/kg
Tumor Growth Inhibition (TGI%) 78% 62%82%
Vascular Shutdown (at 4h) Strong (>80% flow reduction)Strong (>85% flow reduction)None (Cytotoxic only)
Drug Resistance Profile Evades P-glycoprotein (P-gp) effluxEvades P-gp effluxHighly susceptible to P-gp

Key Takeaway: The 6-Ethoxy-5-methoxy-1H-indole scaffold provides a superior pharmacokinetic profile compared to CA-4P. By preventing cis-trans isomerization and resisting rapid metabolic clearance, it achieves higher TGI% while maintaining the potent vascular disrupting properties that standard taxanes lack.

References

  • Identification of novel 1-indolyl acetate-5-nitroimidazole derivatives of combretastatin A-4 as potential tubulin polymerization inhibitors. Biochemical Pharmacology (2017).[Link]

  • Synthesis of a 2-Aryl-3-aroyl Indole Salt (OXi8007) Resembling Combretastatin A-4 with Application as a Vascular Disrupting Agent. Journal of Natural Products, ACS Publications (2013).[Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Pharmaceuticals (Basel) (2022).[Link]

  • Structural Optimization of Indole Derivatives Acting at Colchicine Binding Site as Potential Anticancer Agents. ACS Medicinal Chemistry Letters (2015).[Link]

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Current Pharmaceutical Design (2009).[Link]

Sources

Validation

A Researcher's Guide to Differentiating Indole Regioisomers: A Spectroscopic Comparison of 6-Ethoxy-5-methoxy-1H-indole and its Analogs

In the landscape of pharmaceutical research and materials science, the precise structural characterization of molecular entities is paramount. Regioisomers—molecules that share the same molecular formula but differ in th...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and materials science, the precise structural characterization of molecular entities is paramount. Regioisomers—molecules that share the same molecular formula but differ in the spatial arrangement of their functional groups—can exhibit vastly different biological activities, toxicological profiles, and material properties. The substituted indole core, a privileged scaffold in numerous natural products and synthetic drugs, frequently presents challenges in the unambiguous assignment of substituent positions. This guide provides an in-depth spectroscopic comparison of 6-ethoxy-5-methoxy-1H-indole and its regioisomers, offering a practical framework for researchers to distinguish between these closely related compounds.

The Critical Importance of Regioisomeric Purity

The seemingly subtle shift of an ethoxy or methoxy group on the indole ring can dramatically alter a molecule's interaction with biological targets. For instance, the position of these alkoxy groups can influence hydrogen bonding capabilities, molecular conformation, and electronic distribution, all of which are critical determinants of a drug's efficacy and selectivity. In drug development, failure to control and characterize regioisomeric purity can lead to inconsistent biological data, failed clinical trials, and potential safety risks. Therefore, robust analytical methodologies are essential for ensuring the chemical integrity of these compounds.

A Multi-faceted Spectroscopic Approach

No single analytical technique can unequivocally identify a specific regioisomer in all cases. A comprehensive approach that leverages the complementary strengths of various spectroscopic methods is crucial. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Experimental Protocols: A Foundation of Trustworthy Data

The reliability of any spectroscopic analysis hinges on the quality of the data acquisition. The following are standardized protocols for obtaining high-quality spectra for substituted indoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the indole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical for sample solubility and to avoid interference with proton signals of interest[1].

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include a spectral width of 0-12 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

  • ¹³C NMR Spectroscopy: Obtain a proton-decoupled ¹³C NMR spectrum. A wider spectral width (0-200 ppm) and a longer relaxation delay (5 seconds) are typically required to ensure all carbon signals are observed and can be integrated if necessary[1].

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of proton and carbon signals, especially for complex substitution patterns, two-dimensional NMR experiments are invaluable. These experiments reveal proton-proton couplings (COSY), direct carbon-proton attachments (HSQC), and long-range carbon-proton correlations (HMBC).

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples.

  • Data Acquisition: Record the spectrum over the mid-infrared range (4000-400 cm⁻¹). The characteristic N-H stretching vibration of the indole ring is a key diagnostic peak[1][2].

Mass Spectrometry (MS)

  • Ionization: Electrospray ionization (ESI) is suitable for generating protonated molecules [M+H]⁺ with minimal fragmentation, allowing for accurate molecular weight determination. Electron ionization (EI) at 70 eV will induce characteristic fragmentation patterns that can help distinguish between isomers[3][4].

  • Analysis: High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the parent ion and its fragments, providing further confidence in the structural assignment.

UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the indole derivative in a UV-transparent solvent like ethanol or cyclohexane.

  • Data Acquisition: Record the absorption spectrum from approximately 200 to 400 nm. The indole chromophore typically exhibits two main absorption bands, the ¹Lₐ and ¹Lₑ transitions, which are sensitive to the substitution pattern on the benzene ring[5][6].

Visualizing the Isomers: Molecular Structures

To facilitate the following discussion, the molecular structures of 6-ethoxy-5-methoxy-1H-indole and its key regioisomers are presented below.

G cluster_6e5m 6-Ethoxy-5-methoxy-1H-indole cluster_5e6m 5-Ethoxy-6-methoxy-1H-indole cluster_4e5m 4-Ethoxy-5-methoxy-1H-indole 6e5m 6e5m 5e6m 5e6m 4e5m 4e5m

Figure 1: Molecular structures of selected ethoxy-methoxy-1H-indole regioisomers.

Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic features that can be used to differentiate between 6-ethoxy-5-methoxy-1H-indole and its regioisomers. The predicted NMR data is generated based on established computational models and substituent effects.

¹H NMR Spectroscopy: A Window into the Proton Environment

The chemical shifts and coupling patterns of the aromatic protons on the indole ring are highly sensitive to the positions of the electron-donating alkoxy groups.

Proton 6-Ethoxy-5-methoxy-1H-indole (Predicted) 5-Ethoxy-6-methoxy-1H-indole (Predicted) Key Differentiating Features
H-4 ~6.9 ppm (s)~7.1 ppm (s)The H-4 proton in the 6-ethoxy isomer is expected to be more shielded (upfield shift) due to the para-relationship with the strongly donating ethoxy group.
H-7 ~7.0 ppm (s)~6.8 ppm (s)Conversely, the H-7 proton in the 5-ethoxy isomer is predicted to be more shielded.
H-2 ~7.2 ppm (t)~7.2 ppm (t)The protons on the pyrrole ring (H-2 and H-3) are less affected by the substitution on the benzene ring and are therefore less useful for direct differentiation.
H-3 ~6.4 ppm (t)~6.4 ppm (t)
NH ~8.0 ppm (br s)~8.0 ppm (br s)The NH proton signal is often broad and its chemical shift is concentration-dependent.
-OCH₂CH₃ ~4.1 ppm (q), ~1.4 ppm (t)~4.1 ppm (q), ~1.4 ppm (t)The ethoxy signals will be very similar in both isomers.
-OCH₃ ~3.9 ppm (s)~3.9 ppm (s)The methoxy signal will also be very similar.

Table 1: Predicted ¹H NMR chemical shifts (in ppm) in CDCl₃.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The carbon chemical shifts, particularly of the aromatic carbons, provide a robust method for distinguishing between the regioisomers.

Carbon 6-Ethoxy-5-methoxy-1H-indole (Predicted) 5-Ethoxy-6-methoxy-1H-indole (Predicted) Key Differentiating Features
C-4 ~100 ppm~112 ppmThe C-4 carbon in the 6-ethoxy isomer is significantly shielded due to the ortho- and para-directing effects of the alkoxy groups.
C-5 ~148 ppm~147 ppmThe carbons directly attached to the oxygen atoms (C-5 and C-6) will have similar downfield shifts in both isomers.
C-6 ~145 ppm~146 ppm
C-7 ~115 ppm~98 ppmThe C-7 carbon in the 5-ethoxy isomer is expected to be highly shielded.
C-3a ~129 ppm~130 ppm
C-7a ~132 ppm~131 ppm
-OCH₂CH₃ ~64 ppm, ~15 ppm~64 ppm, ~15 ppm
-OCH₃ ~56 ppm~56 ppm

Table 2: Predicted ¹³C NMR chemical shifts (in ppm) in CDCl₃.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

The IR spectra of these regioisomers will be broadly similar, but subtle differences in the "fingerprint" region (1500-600 cm⁻¹) can be diagnostic.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
N-H Stretch 3400 - 3300A sharp to broad band characteristic of the indole NH group. Its position and shape can be influenced by hydrogen bonding[1][2].
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850From the ethoxy and methoxy groups.
C=C Stretch (Aromatic) 1620 - 1450A series of bands related to the indole ring. The exact positions and intensities will vary slightly between isomers.
C-O Stretch 1275 - 1200 (Aryl-Alkyl Ether)A strong band characteristic of the alkoxy groups. The precise frequency can be subtly influenced by the substitution pattern.
Out-of-plane C-H Bending 900 - 675The pattern of these bands is often characteristic of the substitution pattern on the benzene ring.

Table 3: Characteristic IR absorption frequencies for substituted indoles.

Mass Spectrometry: Unraveling Fragmentation Pathways

While both regioisomers will have the same molecular weight, their fragmentation patterns under electron ionization can differ. The primary fragmentation is often the loss of a methyl radical from the methoxy group or an ethyl radical from the ethoxy group.

G M [M]⁺˙ m/z 191 M_minus_CH3 [M-CH₃]⁺ m/z 176 M->M_minus_CH3 - •CH₃ M_minus_C2H5 [M-C₂H₅]⁺ m/z 162 M->M_minus_C2H5 - •C₂H₅ Indole_core Further Fragmentation M_minus_CH3->Indole_core M_minus_C2H5->Indole_core

Figure 2: Generalized fragmentation pathway for ethoxy-methoxy-1H-indoles.

The relative abundance of the [M-CH₃]⁺ and [M-C₂H₅]⁺ fragments may differ between the regioisomers due to the influence of the adjacent alkoxy group on the stability of the resulting radical cation. For example, the loss of the ethyl radical from the 6-ethoxy position might be favored due to resonance stabilization involving the 5-methoxy group.

UV-Vis Spectroscopy: Electronic Transitions

The position and intensity of the absorption maxima in the UV-Vis spectrum are influenced by the electronic effects of the substituents. Both ethoxy and methoxy groups are electron-donating, which typically causes a bathochromic (red) shift of the absorption bands compared to unsubstituted indole[6]. The extent of this shift will depend on the substitution pattern. It is expected that the regioisomer with the most extended conjugation will exhibit the longest wavelength of maximum absorption (λmax).

Conclusion

The unambiguous differentiation of 6-ethoxy-5-methoxy-1H-indole from its regioisomers is a critical task in chemical research and development. While each spectroscopic technique provides valuable clues, a holistic approach combining ¹H and ¹³C NMR, IR, and Mass Spectrometry is essential for a conclusive structural assignment. The subtle yet significant differences in the NMR chemical shifts of the aromatic protons and carbons, in conjunction with characteristic IR absorptions and mass spectral fragmentation patterns, provide a robust analytical toolkit for the modern researcher. By adhering to rigorous experimental protocols and a logical, multi-faceted analytical strategy, scientists can ensure the structural integrity of their compounds and build a solid foundation for their research endeavors.

References

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC.
  • Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a. CORE.
  • Optical properties of 3-substituted indoles. RSC Publishing, 2020.
  • UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society, 2014.
  • UV Vis Spectra of Indole Analogues.
  • FT-IR spectrum of control indole.
  • An In-Depth Technical Guide to the Synthesis of 7-methoxy-5-nitro-1H-indole. Benchchem.
  • 1H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry.
  • Electronic Supplementary Inform
  • 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0269139). NP-MRD.
  • 5-Methoxyindole(1006-94-6) 13C NMR spectrum. ChemicalBook.
  • Mass Spectrometry: Fragment
  • Regioselective C5−H Direct Iodin
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Practical Machine Learning Strategies. 5. Rapid, Accurate Prediction of 1H and 13C NMR Shifts in Conformationally Flexible Organic Molecules. ChemRxiv.
  • Study of Mass Spectra of Some Indole Deriv
  • Deciding which is the best NMR predictor for organic compounds using st
  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. 2019.
  • 6-Methoxy-1H-indole | C9H9NO | CID 76659. PubChem.
  • estimation and prediction of 13c nmr chemical shifts of carbon
  • The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.
  • Predict 1H proton NMR spectra. NMRdb.org.
  • Table of Characteristic IR Absorptions.
  • Application Notes and Protocols: Mass Spectrometry Fragmentation of 1H-Indole-3-propanal. Benchchem.
  • CASPRE - 13 C NMR Predictor.
  • Deciding which is the best 1H NMR predictor for organic compounds using st
  • Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. PubMed, 2010.
  • fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO, 2025.
  • 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1...
  • 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum. ChemicalBook.
  • 5-Methoxy-1H-indole - Optional[1H NMR] - Chemical Shifts. SpectraBase.
  • C7H9N.
  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023)
  • 第 X 章 NMR スペクトルの解析と報告例 低分子の新規化合物を合成したときには 1H と 13C NMR スペ.
  • 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Deriv

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Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Safe Handling and Disposal of 6-Ethoxy-5-methoxy-1H-indole

As drug development and synthetic chemistry advance, the safe management of active pharmaceutical intermediates is paramount. 6-Ethoxy-5-methoxy-1H-indole (CAS: 15937-18-5) is a highly functionalized, electron-rich heter...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic chemistry advance, the safe management of active pharmaceutical intermediates is paramount. 6-Ethoxy-5-methoxy-1H-indole (CAS: 15937-18-5) is a highly functionalized, electron-rich heterocyclic compound frequently utilized in laboratory research[4].

To support researchers in maintaining a safe, compliant, and highly efficient laboratory environment, this guide provides a self-validating, step-by-step operational protocol for the proper disposal and decontamination of this specific indole derivative.

Mechanistic Safety & Causality (The "Why")

True laboratory safety extends beyond following rules; it requires an understanding of the chemical causality behind those rules.

  • Oxidation Hazard (The Electron-Rich Core): The indole ring of 6-Ethoxy-5-methoxy-1H-indole is intrinsically electron-rich due to the nitrogen lone pair. The addition of two electron-donating alkoxy groups (ethoxy and methoxy) at the 5 and 6 positions further increases the electron density of the aromatic system. Causality: If this compound is inadvertently mixed with strong oxidizing waste (e.g., nitric acid, peroxides), it is highly susceptible to rapid electrophilic attack and exothermic degradation. Strict segregation from oxidizers is non-negotiable.

  • Thermal Destruction (Non-Halogenated Routing): The molecular formula ( C11​H13​NO2​ ) confirms the complete absence of halogens. Causality: This waste must be strictly routed to non-halogenated organic waste streams. Mixing it with halogenated waste disrupts the chemical equilibrium during high-temperature incineration, risking the generation of highly toxic environmental pollutants such as dioxins and furans.

Physicochemical & Disposal Parameters

To streamline your laboratory's Environmental Health and Safety (EHS) manifesting, all quantitative and logistical data is summarized below:

Property / ParameterValue / SpecificationOperational Rationale
CAS Number 15937-18-5Required for accurate EHS tracking and waste manifesting.
Molecular Formula C₁₁H₁₃NO₂Confirms absence of halogens; dictates non-halogenated routing.
Waste Classification Non-Halogenated OrganicMust be segregated from chlorinated/fluorinated solvent waste.
Incompatibilities Strong oxidizers, strong acidsPrevents exothermic oxidation of the electron-rich indole core.
Final Disposal Method High-Temperature IncinerationEnsures complete thermal destruction into CO₂, H₂O, and NOₓ.

Step-by-Step Disposal Methodologies

According to [3], all chemical waste must be accumulated in clearly labeled, impervious containers stored within unbreakable secondary containment. Implement the following self-validating protocols based on the physical state of the waste.

Protocol A: Solid Waste & Pure Compound Management

This protocol applies to expired reagents, spilled powder, and crystalline residues.

  • Collection: Using an anti-static scoop, transfer the solid 6-Ethoxy-5-methoxy-1H-indole into a compatible, sealable High-Density Polyethylene (HDPE) or amber glass container.

  • Labeling: Label the container strictly as "Hazardous Waste - Non-Halogenated Organic Solid (6-Ethoxy-5-methoxy-1H-indole)". Do not use chemical abbreviations or structural formulas.

  • Segregation: Place the container in a designated solid hazardous waste accumulation area. As outlined in standard [1], it must be kept physically isolated from any acidic or oxidizing solid waste.

Protocol B: Liquid Waste & Solvent Solutions

This protocol applies to mother liquors, reaction filtrates, and solvent solutions containing the compound.

  • Compatibility Verification: Ensure the solvent carrying the indole (e.g., Methanol, DMSO, Ethyl Acetate) is compatible with the designated non-halogenated liquid waste carboy.

  • Transfer: Slowly pour the solution into the carboy using a designated funnel to prevent splashing.

  • Volume Management (The 80% Rule): Never fill the liquid waste carboy beyond 80% capacity. Causality: Organic solvents generate vapor pressure. Leaving a 20% headspace accommodates vapor expansion due to ambient temperature fluctuations, preventing dangerous container rupture.

Protocol C: Labware Decontamination & Consumables

Proper [2] mandates that single-use protective devices and contaminated labware be managed to prevent cross-contamination.

  • Disposable Consumables: Place all contaminated gloves, weighing papers, and disposable pipette tips directly into a designated solid hazardous waste bin.

  • Glassware Triple-Rinse: For non-disposable glassware (e.g., round-bottom flasks, beakers), perform a triple-rinse using a highly soluble solvent (such as acetone or methanol). Causality: Serial dilution dictates that three successive solvent rinses reduce the residual chemical concentration on the glass to negligible, non-hazardous levels.

  • Rinsate Capture: Collect all rinsate from the triple-rinse process and deposit it into the non-halogenated liquid waste carboy.

  • Final Wash: Once validated as decontaminated by the triple-rinse, transfer the glassware to the standard laboratory aqueous washing station.

Visualizing the Operational Workflows

To ensure procedural clarity across your laboratory staff, the following diagrams map the logical relationships of the disposal and decontamination workflows.

WasteRouting Start 6-Ethoxy-5-methoxy-1H-indole Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Solutions (Organic Solvents) Start->Liquid PPE Contaminated PPE & Consumables Start->PPE SolidCont Non-Halogenated Solid Waste Bin Solid->SolidCont LiquidCont Non-Halogenated Liquid Carboy Liquid->LiquidCont PPECont Solid Hazardous Waste Container PPE->PPECont EHS EHS Department Manifesting & Pickup SolidCont->EHS LiquidCont->EHS PPECont->EHS Incineration High-Temperature Incineration EHS->Incineration Final Destruction

Fig 1: Segregation and disposal workflow for 6-Ethoxy-5-methoxy-1H-indole waste streams.

Decontamination Glassware Contaminated Glassware Rinse1 Triple Rinse (Methanol/Acetone) Glassware->Rinse1 Collect Collect Rinsate: Non-Halogenated Liquid Rinse1->Collect Rinsate Rinse2 Aqueous Wash (Detergent) Rinse1->Rinse2 Glassware Standard Standard Lab Drying Rack Rinse2->Standard

Fig 2: Triple-rinse decontamination protocol for non-disposable laboratory glassware.

Regulatory Compliance & Final Handover

Once waste containers reach their 80% capacity limit or the maximum accumulation time dictated by your local regulations (typically 90 to 180 days), they must be sealed and transferred to your institution's Environmental Health and Safety (EHS) department.

Ensure that all waste manifest documentation clearly indicates the absence of halogens. EHS will arrange for the waste to be transported to a licensed facility for high-temperature incineration , which is the EPA-preferred method for rendering complex organic heterocyclic compounds completely inert.

References

  • US Bio-Clean. "OSHA Compliance For Laboratories." US Bio-Clean.[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." OSHA. [Link]

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Ethoxy-5-methoxy-1H-indole

This guide provides essential safety and logistical information for the handling of 6-Ethoxy-5-methoxy-1H-indole. As a structurally complex heterocyclic compound, it requires meticulous handling protocols to ensure the s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling of 6-Ethoxy-5-methoxy-1H-indole. As a structurally complex heterocyclic compound, it requires meticulous handling protocols to ensure the safety of laboratory personnel. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is built upon a conservative assessment of hazards associated with structurally similar indole derivatives.[1][2] Adherence to these procedures is fundamental to a safe and effective research environment.

Hazard Assessment: An Approach Based on Structural Analogs

Given the indole core, substituted with alkoxy groups, we must anticipate potential hazards common to this chemical class. Structurally related compounds are known to cause skin, eye, and respiratory irritation.[3] Some indoles are classified as harmful if swallowed and toxic upon skin contact.[4][5] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is mandatory.

Table 1: Potential Hazard Profile for 6-Ethoxy-5-methoxy-1H-indole

Hazard TypeAnticipated Classification & RationaleSource (Based on Analogs)
Skin Irritation/Corrosion Category 2: Causes skin irritation. Alkoxy-substituted indoles and the parent indole compound are known skin irritants.[3][4][6][7]
Eye Damage/Irritation Category 2A: Causes serious eye irritation. Direct contact with powders or solutions of similar compounds can cause significant damage.[3][4][6][7]
Acute Toxicity (Dermal) Assumed Category 3: Toxic in contact with skin. The parent indole is classified as such, warranting a high degree of caution.[4][5]
Acute Toxicity (Oral) Assumed Category 4: Harmful if swallowed. This is a common classification for functionalized indole compounds.[4][5][7]
Respiratory Irritation STOT SE 3: May cause respiratory irritation, particularly if handled as a fine powder, creating dust or aerosols.[3][4][6]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical. The following equipment must be used for all procedures involving 6-Ethoxy-5-methoxy-1H-indole.

Eye and Face Protection

Chemical splash goggles are the minimum requirement to protect against accidental splashes of solutions or contact with airborne powder.[6][8] When there is a significant risk of splashing, such as during transfer of larger volumes or when reacting under pressure, a full face shield must be worn in addition to safety goggles.[1][2][4] This combination provides robust protection for the entire face.

Hand Protection

Chemical-resistant nitrile gloves are required.[1][8] Nitrile provides a suitable barrier against a wide range of organic compounds, including heterocyclic molecules. Gloves must be inspected for any signs of degradation or perforation before each use.[4] For extended procedures or when handling larger quantities, consider double-gloving to provide an additional layer of protection. If contamination occurs, gloves must be removed and replaced immediately using the proper technique to avoid skin contact.[4]

Body Protection

A standard laboratory coat, fully buttoned, is mandatory to protect skin and personal clothing from minor spills and contamination.[6][8] For operations involving larger quantities or with a heightened risk of significant spillage, chemical-resistant coveralls or a rubber apron should be utilized.[1][4] All protective clothing should be removed before leaving the laboratory area.

Respiratory Protection

All handling of solid 6-Ethoxy-5-methoxy-1H-indole and its concentrated solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][8] This engineering control is the primary method for respiratory protection. In the rare event of a fume hood failure or a large-scale spill where airborne concentrations may be high, a NIOSH/MSHA-approved air-purifying respirator with organic vapor cartridges should be used by trained emergency response personnel.[1][4]

Operational Plan: Step-by-Step PPE Procedures

Correctly donning and doffing PPE is as crucial as its selection. An improper removal sequence can lead to self-contamination.

Experimental Protocol: PPE Donning and Doffing

A. Donning (Putting On) Sequence:

  • Lab Coat/Coveralls: Put on your lab coat and fasten all buttons.

  • Gloves: Don the first pair of nitrile gloves (if double-gloving). Ensure they are pulled over the cuffs of the lab coat. Don the second pair if required.

  • Eye/Face Protection: Put on chemical splash goggles. If required, place the face shield over the goggles.

B. Doffing (Removing) Sequence: This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves (if used): Remove the outer pair of gloves without touching the outside with your bare hands. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used) from the back of your head. Remove goggles. Place them in a designated area for decontamination.

  • Lab Coat/Coveralls: Unbutton the lab coat. Remove it by folding it in on itself, ensuring the contaminated exterior does not touch your personal clothing.

  • Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[4]

Visualization of the Handling Workflow

The following diagram outlines the logical workflow for safely handling 6-Ethoxy-5-methoxy-1H-indole, emphasizing the integration of PPE at every critical step.

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase A 1. Risk Assessment (Review Hazards of Analogs) B 2. Select Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) A->B C 3. Verify Fume Hood Functionality B->C D 4. Don PPE (Correct Sequence) C->D E 5. Handle Chemical (Inside Fume Hood) D->E F 6. Secure Compound & Clean Workspace E->F G 7. Doff PPE (Correct Sequence) F->G H 8. Dispose of Contaminated PPE (Hazardous Waste) G->H I 9. Wash Hands Thoroughly H->I

Caption: Standard workflow for handling 6-Ethoxy-5-methoxy-1H-indole.

Disposal Plan

All disposable PPE that has come into contact with 6-Ethoxy-5-methoxy-1H-indole, such as nitrile gloves and bench paper, must be considered hazardous waste.[1] These materials should be collected in a designated, clearly labeled, and sealed hazardous waste container for disposal according to your institution's and local environmental regulations.[6][9]

References

  • BenchChem. Personal protective equipment for handling 6,7-dichloro-2,3-dihydro-1H-indole.
  • BenchChem. Proper Disposal of Indole-3-Carboxaldehyde: A Guide for Laboratory Professionals.
  • Blog. What are the safety precautions when handling Bactericide Intermediate Indole?.
  • BenchChem. A Comprehensive Guide to the Safe Disposal of Indole-5,6-quinone.
  • BenchChem. Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
  • CDH Fine Chemical. INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • BenchChem. Personal protective equipment for handling Indole-propylamine.
  • SDS US. 500788 indole f&f safety data sheet.
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  • Sigma-Aldrich. SAFETY DATA SHEET.
  • SAFETY DATA SHEET. 6 - SAFETY DATA SHEET.
  • Safety Data Sheet. JP-7460 - Safety Data Sheet.
  • NIH PubChem. 6-Methoxy-1H-indole | C9H9NO | CID 76659.
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